Pomalidomide-PEG2-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-hydroxyethoxy)ethylamino]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c21-7-9-26-8-6-18-11-3-1-2-10-14(11)17(25)20(16(10)24)12-4-5-13(22)19-15(12)23/h1-3,12,18,21H,4-9H2,(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOVEQMWQFKDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pomalidomide-PEG2-OH: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG2-OH is a key synthetic building block in the rapidly evolving field of targeted protein degradation. It is a derivative of pomalidomide, an immunomodulatory drug, functionalized with a two-unit polyethylene glycol (PEG) linker terminating in a hydroxyl group. This molecule serves as a crucial component in the construction of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action as a Cereblon (CRBN) E3 ligase ligand and provides insights into its application in the synthesis and evaluation of PROTACs.
Chemical Structure and Properties
This compound combines the structural features of pomalidomide with a hydrophilic PEG linker, making it a versatile tool for PROTAC development. The terminal hydroxyl group allows for further chemical modification and conjugation to a ligand for a protein of interest.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethanol |
| CAS Number | 2143097-10-1[1][2] |
| Molecular Formula | C17H19N3O6[1][2] |
| SMILES | O=C1C=2C(C(=O)N1C3C(=O)NC(=O)CC3)=CC=CC2NCCOCCO[1] |
| InChI Key | Not explicitly available in search results |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 361.35 g/mol [1][2] | Biorbyt, MedChemExpress |
| Appearance | Solid | Multiple supplier data |
| Purity | ≥95% to 99.98% | Multiple supplier data |
| Solubility | Soluble in DMSO. Pomalidomide, the parent compound, has low solubility in aqueous solutions (about 0.01 mg/mL) and is soluble in DMSO at ≥14 mg/mL.[3] | R&D Systems, PubChem |
| Storage | Store at -20°C.[1] Recommended storage for related compounds is at 4°C or -20°C, sealed and away from moisture.[4] | Biorbyt, MedChemExpress |
| Stability | The parent compound, pomalidomide, is stable under recommended storage conditions.[3] However, immunomodulatory drugs like pomalidomide can be hydrolytically and metabolically unstable under physiological conditions.[5] | PubChem, ACS Publications |
Biological and Pharmacological Properties
The biological activity of this compound is intrinsically linked to its pomalidomide moiety, which functions as a molecular glue to the E3 ubiquitin ligase Cereblon (CRBN).
Mechanism of Action
This compound, as part of a PROTAC, facilitates the recruitment of the CRBN E3 ubiquitin ligase complex to a target protein of interest (POI). Pomalidomide itself binds to CRBN, altering its substrate specificity and inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] This mechanism is harnessed by PROTACs to target other proteins for degradation.
The formation of a ternary complex between the PROTAC (containing this compound), the target protein, and the CRBN E3 ligase is a critical step in this process. The PEG linker in this compound provides the necessary spacing and flexibility to allow for the productive formation of this complex, which ultimately leads to the polyubiquitination of the target protein and its degradation by the 26S proteasome.
Pharmacokinetics and Pharmacodynamics
Specific pharmacokinetic and pharmacodynamic data for this compound are not available as it is a research chemical and not an approved drug. However, the properties of the parent compound, pomalidomide, have been studied. Pomalidomide is orally bioavailable and is metabolized primarily by CYP1A2 and CYP3A4.[7] Its terminal half-life in humans is approximately 7.5 to 9.5 hours.[7] The pharmacokinetic profile of a PROTAC containing this compound would be influenced by the properties of the entire molecule, including the target protein ligand and the linker.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound was not found in the search results, a general methodology for the synthesis of pomalidomide-conjugates can be inferred from the literature.
Synthesis of this compound (General Approach)
A plausible synthetic route would involve the nucleophilic aromatic substitution of 4-fluorothalidomide with 2-(2-aminoethoxy)ethanol, followed by coupling with the glutarimide moiety of pomalidomide. Alternatively, pomalidomide can be reacted with a suitable PEGylated reagent containing a leaving group.
Purification and Analysis
Purification of pomalidomide-conjugates is typically achieved through column chromatography on silica gel.[8] The identity and purity of the final product are confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
PROTAC Synthesis using this compound
The terminal hydroxyl group of this compound can be activated, for example, by conversion to a mesylate or tosylate, to facilitate coupling with a nucleophilic group on the target protein ligand. Alternatively, the hydroxyl group can be oxidized to an aldehyde for reductive amination with an amine-containing ligand.
Western Blot Analysis of PROTAC-induced Protein Degradation
A common method to evaluate the efficacy of a PROTAC is to measure the degradation of the target protein by Western blotting.
-
Cell Treatment: Treat cells with the PROTAC at various concentrations and for different durations.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation.
Signaling Pathways and Workflows
Pomalidomide-Induced Protein Degradation Pathway
The following diagram illustrates the mechanism of action of a pomalidomide-based PROTAC.
Caption: Pomalidomide-PROTAC induced protein degradation pathway.
General Experimental Workflow for PROTAC Synthesis and Evaluation
The diagram below outlines a typical workflow for the synthesis and biological evaluation of a PROTAC using this compound.
Caption: General workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in the field of targeted protein degradation. Its ability to effectively recruit the Cereblon E3 ligase, combined with a flexible and modifiable PEG linker, makes it an ideal starting point for the synthesis of novel PROTACs against a wide range of protein targets. This guide provides a foundational understanding of its properties and applications, enabling scientists and drug developers to effectively utilize this compound in their research endeavors. Further investigation into the specific physicochemical properties and detailed synthetic protocols will undoubtedly accelerate its application in the development of next-generation therapeutics.
References
- 1. biorbyt.com [biorbyt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pomalidomide | E3 ligase ligand | TNFa inhibitor | anti-angiogenic agent | immunomodulator | CAS 19171-19-8 | CC-4047 | actimid | InvivoChem [invivochem.com]
- 8. benchchem.com [benchchem.com]
Pomalidomide-PEG2-OH in PROTACs: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two moieties. Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex. The incorporation of a Pomalidomide-PEG2-OH moiety into a PROTAC leverages the potent CRBN-binding activity of pomalidomide with the favorable physicochemical properties of a short polyethylene glycol (PEG) linker. This technical guide provides an in-depth exploration of the mechanism of action of this compound in PROTACs, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular processes.
Core Mechanism of Action
The fundamental role of the this compound component within a PROTAC is to engage the CRL4-CRBN E3 ubiquitin ligase complex and facilitate the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein. This induced proximity triggers the ubiquitination of the target protein, marking it for subsequent degradation by the 26S proteasome.
Pomalidomide: The Cereblon E3 Ligase Ligand
Pomalidomide functions as a molecular glue, binding to the substrate receptor Cereblon (CRBN), a component of the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[1] This binding event alters the substrate specificity of CRBN, enabling the recruitment of proteins that are not its natural substrates. In the context of a PROTAC, the pomalidomide moiety serves as the anchor to the E3 ligase machinery.
The Role of the PEG2-OH Linker
The PEG2-OH linker is a short, hydrophilic spacer composed of two ethylene glycol units with a terminal hydroxyl group. This linker plays a critical role in the efficacy of the PROTAC by:
-
Optimizing Ternary Complex Formation: The length and flexibility of the linker are crucial for allowing the pomalidomide and the target protein ligand to simultaneously bind to their respective proteins in a productive orientation for ubiquitination.
-
Enhancing Solubility and Permeability: The hydrophilic nature of the PEG linker can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules. This can also influence cell permeability, a key factor for in vivo efficacy.
-
Providing a Conjugation Point: The terminal hydroxyl group (-OH) offers a versatile chemical handle for conjugation to the target protein ligand during the synthesis of the PROTAC molecule.
Quantitative Data
The efficacy of a PROTAC is determined by its ability to bind to its target proteins and induce degradation of the protein of interest. The following tables summarize key quantitative parameters for pomalidomide and representative pomalidomide-based PROTACs.
Table 1: Binding Affinities of Pomalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | ~1-3 µM | Competitive Titration, TR-FRET |
Table 2: Degradation Efficiency of a Representative Pomalidomide-Based PROTAC
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ZQ-23 (Pomalidomide-based) | HDAC8 | Various Cancer Cell Lines | 147 | 93 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and to evaluate the efficacy of this compound-based PROTACs, it is essential to visualize the underlying biological pathways and the experimental procedures used for their characterization.
Caption: this compound PROTAC mechanism of action.
Caption: A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of the target protein induced by the PROTAC and to determine the DC50 and Dmax values.
Materials:
-
Cell line expressing the target protein
-
This compound based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (Kd) of pomalidomide or the this compound-ligand conjugate to CRBN.
Materials:
-
Purified recombinant CRBN protein
-
Pomalidomide or this compound-ligand conjugate
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze the CRBN protein and the ligand against the same buffer to ensure a perfect match.
-
Degas the samples before the experiment.
-
Accurately determine the concentrations of the protein and the ligand.
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat peaks from each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
In-vitro Ubiquitination Assay
Objective: To confirm that the PROTAC facilitates the ubiquitination of the target protein by the CRL4-CRBN E3 ligase complex.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
This compound based PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4-CRBN complex, ubiquitin, target protein, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC to the reaction mixture at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein to detect higher molecular weight bands corresponding to the ubiquitinated protein.
-
Conclusion
The this compound moiety is a critical component in the design of effective PROTACs that leverage the Cereblon E3 ligase for targeted protein degradation. Pomalidomide provides a high-affinity handle for CRBN, while the PEG2-OH linker offers a balance of properties that facilitate the formation of a productive ternary complex and improve the drug-like characteristics of the PROTAC. The systematic evaluation of these molecules through a combination of binding, degradation, and mechanistic assays, as detailed in this guide, is essential for the development of novel and potent protein-degrading therapeutics. The continued exploration of linker technology and E3 ligase biology will undoubtedly lead to the next generation of PROTACs with enhanced efficacy and safety profiles.
References
The Role of Pomalidomide-PEG2-OH in E3 Ligase Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting their function. This technical guide delves into the core of PROTAC technology, focusing on the critical role of Pomalidomide-PEG2-OH as a versatile building block for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide, a derivative of thalidomide, serves as a potent molecular recognition motif for CRBN, while the polyethylene glycol (PEG) linker provides a flexible scaffold for conjugation to a target protein ligand.[1][2] The terminal hydroxyl group (-OH) on the PEG linker offers a convenient handle for synthetic elaboration, enabling the creation of a diverse array of PROTAC molecules.
This guide will provide an in-depth overview of the mechanism of action, present key quantitative data for pomalidomide-based PROTACs, detail essential experimental protocols for their characterization, and visualize the intricate signaling pathways and experimental workflows involved.
Mechanism of Action: Orchestrating Protein Degradation
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process is initiated by the formation of a ternary complex, a key event orchestrated by the PROTAC molecule, which brings together the target protein of interest (POI) and the CRBN E3 ligase.[3][4][5]
The fundamental steps are as follows:
-
Ternary Complex Formation: The PROTAC, through its two distinct warheads, simultaneously binds to the POI and CRBN, a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[4] The PEG linker plays a crucial role in this step, providing the optimal length and flexibility to facilitate the energetically favorable protein-protein interactions within the ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase machinery is brought into close proximity to the POI. This proximity enables the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that acts as the cellular "recycling plant." The proteasome unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having completed its task, is then released and can participate in further catalytic cycles of degradation.[3][6]
The efficiency of this process is influenced by several factors, including the binding affinities of the PROTAC for both the POI and CRBN, the stability and cooperativity of the ternary complex, and the length and composition of the linker.
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by several key parameters. DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of degradation observed. The binding affinity of the PROTAC to its target and to the E3 ligase is given by the dissociation constant (Kd ). The formation of the ternary complex can exhibit cooperativity (α), where the binding of one protein enhances the affinity for the other. A higher cooperativity factor (α > 1) often correlates with more efficient degradation.
Below are tables summarizing quantitative data for pomalidomide-based PROTACs targeting various proteins. Note that the linker is often a PEG chain, though the exact length may vary from the "PEG2" specified in the topic.
Table 1: Pomalidomide-PEG-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Binary Kd (PROTAC to BTK, nM) | Ternary Kd (PROTAC to BTK in presence of CRBN, nM) | Cooperativity (α) | Cell Line | Reference |
| NC-1 | PEG-based | 2.2 | 97 | - | - | - | Mino | [7] |
| PROTAC 46 | PEG-based | 6.3 | >90 | - | - | - | HBL-1 | [] |
Table 2: Pomalidomide-PEG-Based PROTACs Targeting Epidermal Growth Factor Receptor (EGFR)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | IC50 (EGFRwt, µM) | IC50 (EGFRT790M, µM) | Cell Line | Reference |
| Compound 15 | PEG-based | 43.4 | >90 | 0.22 | - | A549 | [9] |
| Compound 16 | PEG-based | 32.9 | 96 | 0.10 | 4.02 | A549 | [9] |
| Covalent PROTAC 4 | PEG-based | 214.8 | 79.1 | - | - | - | [4] |
Table 3: Pomalidomide-PEG-Based PROTACs Targeting Bromodomain-Containing Protein 4 (BRD4)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Binary Kd (PROTAC to VHL, nM) | Ternary Kd (PROTAC to VHL in presence of Brd4^BD2^, nM) | Cooperativity (α) | Cell Line | Reference |
| MZ1 | PEG-based | - | - | 18 ± 1 | 4.2 ± 0.1 | 4.3 | - | [10][11] |
| AT1 | PEG-based | - | - | 68 ± 2 | 2.3 ± 0.1 | 30 | - | [10][11] |
| dBET1 | PEG-based | - | >90 | - | - | - | - | [12] |
| dBET57 | PEG-based | - | >90 | - | - | - | - | [12] |
*Note: MZ1 and AT1 are VHL-based PROTACs, included here for comparison of ternary complex biophysical data.
Experimental Protocols
Characterizing the activity of a pomalidomide-based PROTAC involves a series of in vitro and cellular assays to assess ternary complex formation, ubiquitination, and ultimately, target protein degradation.
Western Blotting for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.
a. Cell Culture and Treatment:
-
Plate adherent cells in 6-well plates and allow them to attach overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a robust, homogeneous assay for detecting the proximity of the target protein and E3 ligase in the presence of a PROTAC.
a. Reagents and Materials:
-
Purified, tagged target protein (e.g., GST-tagged POI).
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1).
-
TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-GST).
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., AF488-anti-His).
-
PROTAC compound serially diluted.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20).
-
384-well low-volume plates.
b. Assay Procedure:
-
Add a fixed concentration of the tagged target protein and tagged E3 ligase to the wells of the microplate.
-
Add the serially diluted PROTAC compound to the wells.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for ternary complex formation.
c. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 490 nm for the donor and 520 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where at high concentrations, the formation of binary complexes can outcompete the ternary complex, leading to a "hook effect".
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of the binding kinetics and affinities of binary and ternary complexes.[6][10][11][13][14]
a. Materials and Surface Preparation:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified E3 ligase (e.g., biotinylated CRBN complex for capture on a streptavidin-coated chip, or for amine coupling).
-
Purified target protein.
-
PROTAC compound.
-
Running buffer (e.g., HBS-EP+).
b. Experimental Workflow:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface. This creates a stable surface to which the other components can bind.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface.
-
Measure the association and dissociation rates.
-
Fit the data to a binding model (e.g., 1:1 Langmuir) to determine the binary binding affinity (Kd).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
Measure the association and dissociation rates of the ternary complex.
-
Fit the data to determine the ternary binding affinity (Kd_ternary).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = Kd (binary) / Kd (ternary).
-
Signaling Pathways and Experimental Workflows
The degradation of a target protein by a pomalidomide-based PROTAC can have profound effects on cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the general PROTAC mechanism and a specific example of its impact on a cancer-related pathway.
Caption: General mechanism of protein degradation mediated by a pomalidomide-based PROTAC.
Caption: Impact of a pomalidomide-BTK PROTAC on the B-cell receptor signaling pathway.
Caption: A typical experimental workflow for the development and characterization of PROTACs.
Conclusion
This compound and its derivatives are indispensable tools in the development of CRBN-recruiting PROTACs. The ability to rationally design and synthesize these heterobifunctional molecules, coupled with a robust suite of biophysical and cellular assays, allows for the fine-tuning of their degradation potency and selectivity. This in-depth understanding of the structure-activity relationships and the underlying biological mechanisms is paramount for advancing this promising therapeutic modality from the laboratory to the clinic. As research continues to unravel the complexities of the ubiquitin-proteasome system and ternary complex formation, the potential for pomalidomide-based PROTACs to address a wide range of diseases, including those previously considered "undruggable," will undoubtedly expand.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Protein Degraders | Signaling Pathway Reagents (5) [myskinrecipes.com]
- 3. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aragen.com [aragen.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesensors.com [lifesensors.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
Pomalidomide-PEG2-OH as a Cereblon (CRBN) Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pomalidomide-PEG2-OH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide, an immunomodulatory imide drug (IMiD), is a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating a 2-unit polyethylene glycol (PEG) linker with a terminal hydroxyl group, this compound serves as a versatile anchor for the synthesis of heterobifunctional PROTACs. These molecules are designed to recruit CRBN to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This guide details the mechanism of action, quantitative binding data, experimental protocols for characterization, and the synthesis of this compound, offering a valuable resource for researchers in the field of targeted protein degradation.
Introduction to Pomalidomide and Cereblon
Pomalidomide is a thalidomide analog with potent anti-myeloma and immunomodulatory activities.[1] Its primary cellular target is Cereblon (CRBN), which functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[2] The binding of pomalidomide to CRBN modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] This mechanism of action has been harnessed in the development of PROTACs, where pomalidomide acts as the E3 ligase-recruiting moiety.
This compound is a derivative of pomalidomide designed for the facile synthesis of PROTACs. It consists of the pomalidomide core connected to a two-unit polyethylene glycol (PEG) linker, which terminates in a hydroxyl group. This hydroxyl group provides a convenient attachment point for further chemical modifications, allowing for the conjugation of a ligand that binds to a specific protein of interest.
Mechanism of Action: CRBN-Mediated Protein Degradation
The core function of a pomalidomide-based PROTAC is to induce the proximity of CRBN to a target protein, thereby hijacking the cell's ubiquitin-proteasome system for targeted protein degradation. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule, containing both the pomalidomide moiety and a target-specific ligand, simultaneously binds to CRBN and the protein of interest, forming a ternary complex.
-
Ubiquitination: The formation of this ternary complex brings the E2 ubiquitin-conjugating enzyme, associated with the CRL4-CRBN complex, into close proximity with the target protein. This facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to a potent and sustained pharmacological effect.
Figure 1: CRBN-mediated protein degradation pathway.
Quantitative Data
The binding affinity of the E3 ligase ligand is a critical parameter in the design of potent PROTACs. While the specific dissociation constant (Kd) for this compound has not been extensively reported, the parent molecule, pomalidomide, exhibits high affinity for the CRBN-DDB1 complex.
| Ligand | Binding Target | Dissociation Constant (Kd) | Method |
| Pomalidomide | CRBN-DDB1 | ~157 nM | Isothermal Titration Calorimetry (ITC)[4] |
| Lenalidomide | CRBN-DDB1 | ~178 nM | Isothermal Titration Calorimetry (ITC)[4] |
| Thalidomide | CRBN-DDB1 | ~250 nM | Isothermal Titration Calorimetry (ITC)[4] |
Note: The addition of a PEG linker may slightly alter the binding affinity of pomalidomide to CRBN. It is recommended to experimentally determine the Kd for the specific this compound conjugate in the context of the final PROTAC molecule.
Experimental Protocols
Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound, adapted from procedures for similar pomalidomide-linker conjugates.[5][6]
Materials:
-
4-Fluorothalidomide
-
2-(2-Aminoethoxy)ethanol
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add 2-(2-aminoethoxy)ethanol (1.2 equivalents) and DIPEA (3 equivalents).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford this compound as a solid.
Figure 2: Synthesis workflow for this compound.
CRBN Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the heat changes that occur upon biomolecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified recombinant human CRBN-DDB1 complex
-
This compound or pomalidomide-based PROTAC
-
ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl)
-
Isothermal titration calorimeter instrument
Procedure:
-
Prepare a solution of the CRBN-DDB1 complex (e.g., 10-20 µM) in ITC buffer.
-
Prepare a solution of the this compound or PROTAC (e.g., 100-200 µM) in the same ITC buffer.
-
Degas both solutions to remove any dissolved gases.
-
Load the CRBN-DDB1 solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25 °C), stirring speed, and injection volume.
-
Perform a series of injections of the ligand solution into the sample cell, measuring the heat change after each injection.
-
Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
Target Protein Degradation Assay by Western Blot
Western blotting is a widely used technique to quantify the levels of a specific protein in a complex mixture, making it ideal for assessing PROTAC-induced protein degradation.
Materials:
-
Cell line expressing the target protein of interest
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the pomalidomide-based PROTAC or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Figure 3: Western blot workflow for protein degradation.
Conclusion
This compound is a valuable and versatile chemical tool for the development of CRBN-recruiting PROTACs. Its high affinity for Cereblon, coupled with a readily functionalizable PEG linker, provides a robust platform for the synthesis of potent and selective protein degraders. This technical guide has provided an in-depth overview of its mechanism of action, key quantitative data, and detailed experimental protocols for its synthesis and characterization. By leveraging the information presented herein, researchers can effectively utilize this compound to advance their drug discovery efforts in the exciting and rapidly evolving field of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pomalidomide-PEG2-OH in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide-PEG2-OH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document details its mechanism of action, synthesis, and application in experimental workflows, offering valuable insights for researchers in drug discovery and chemical biology.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, TPD offers the complete removal of the target protein, providing a powerful and often more durable therapeutic effect.
PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
The Role of this compound
Pomalidomide is a derivative of thalidomide and a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. In the context of PROTACs, pomalidomide serves as the E3 ligase-recruiting moiety. The "-PEG2-OH" component is a linker composed of a two-unit polyethylene glycol (PEG) chain terminating in a hydroxyl group. This linker provides the necessary spacing and flexibility for the PROTAC molecule to effectively bridge the POI and CRBN, and the terminal hydroxyl group offers a convenient point of attachment for a ligand that binds to the target protein.
Mechanism of Action
A PROTAC incorporating this compound functions by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the CRBN E3 ligase. This proximity allows the E3 ligase to polyubiquitinate the target protein, which is then recognized and degraded by the 26S proteasome.
Physicochemical and Binding Properties
Understanding the properties of this compound and its interaction with CRBN is crucial for designing effective PROTACs.
| Property | Value (Approximate) | Source |
| Molecular Formula | C₁₇H₁₉N₃O₆ | Vendor Data |
| Molecular Weight | 361.35 g/mol | Vendor Data |
| Pomalidomide Binding Affinity to CRBN (Kd) | ~250 nM | [1] |
| PROTAC Degradation Potency (DC₅₀ for a similar linker) | 2.1 nM (for a CDK6 degrader with a Pomalidomide-PEG1-C2-N3 linker) | [2] |
Note: The DC₅₀ value is for a PROTAC with a highly similar linker and serves as a representative example of the potential potency achievable.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a pomalidomide derivative with a suitable PEG linker. A common strategy is the nucleophilic aromatic substitution (SNAr) reaction of 4-fluoropomalidomide with an amino-PEG2-OH linker.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for synthesizing pomalidomide-linker conjugates.[3][4]
Materials:
-
4-Fluoropomalidomide
-
2-(2-Aminoethoxy)ethanol (Amino-PEG2-OH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluoropomalidomide (1 equivalent) and 2-(2-aminoethoxy)ethanol (1.1 equivalents) in anhydrous DMSO.
-
Base Addition: Add DIPEA (3 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 90°C and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with EtOAc and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or preparative HPLC to yield this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Validation of Protein Degradation
Once a PROTAC is synthesized using this compound, its ability to induce the degradation of the target protein must be validated. Western blotting is a standard technique used to quantify protein levels and determine key degradation parameters such as DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).
Experimental Protocol: Western Blot Analysis for DC₅₀ and Dₘₐₓ Determination
This protocol outlines the steps for assessing PROTAC-mediated protein degradation in a cellular context.[5][6]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
-
Advanced Validation: Quantitative Proteomics
For a global and unbiased assessment of a PROTAC's effects, quantitative proteomics is the method of choice. Techniques such as Tandem Mass Tagging (TMT) allow for the precise measurement of changes in protein abundance across the entire proteome upon PROTAC treatment. This enables the confirmation of on-target degradation and the identification of potential off-target effects.
General Protocol for Quantitative Proteomics
A detailed protocol for quantitative proteomics is highly complex and dependent on the specific instrumentation and software used. However, the general workflow is as follows:
-
Cell Culture and PROTAC Treatment: Similar to the Western blot protocol, cells are treated with the PROTAC and a vehicle control.
-
Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted and digested into peptides, typically using trypsin.
-
Isobaric Labeling (e.g., TMT): Peptides from different samples (e.g., control and PROTAC-treated) are labeled with different isobaric tags.
-
LC-MS/MS Analysis: The labeled peptides are combined, separated by liquid chromatography, and analyzed by tandem mass spectrometry.
-
Data Analysis: The relative abundance of each protein across the different samples is determined by analyzing the reporter ions from the isobaric tags. This allows for the identification of proteins that are significantly up- or downregulated upon PROTAC treatment.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its well-defined structure and chemical properties, combined with established protocols for synthesis and validation, make it an essential tool for researchers and drug developers in the rapidly advancing field of targeted protein degradation. This guide provides a foundational understanding and practical protocols to facilitate the successful application of this compound in the development of novel therapeutics.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Exploring the Hydrophilicity of Pomalidomide-PEG2-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the hydrophilicity of Pomalidomide-PEG2-OH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of such molecules is paramount for optimizing their pharmacokinetic and pharmacodynamic profiles. This document outlines the theoretical basis for the enhanced hydrophilicity of this compound, presents available quantitative data for comparison, details relevant experimental protocols for characterization, and illustrates key concepts through diagrams.
Introduction: The Role of Hydrophilicity in PROTAC Design
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery. They consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer; its length, rigidity, and physicochemical properties, particularly its hydrophilicity, are critical determinants of a PROTAC's efficacy.
A hydrophilic linker, such as the polyethylene glycol (PEG) chain in this compound, can significantly improve a PROTAC's drug-like properties. Increased hydrophilicity often leads to enhanced aqueous solubility, which can prevent aggregation and improve handling and formulation. Furthermore, it can influence cell permeability and reduce non-specific binding, ultimately impacting the overall pharmacokinetic profile of the PROTAC.
Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase.[1] However, Pomalidomide itself has low aqueous solubility.[2][3] The incorporation of a short, discrete PEG linker (PEG2) terminated with a hydroxyl group (-OH) is a deliberate strategy to increase the hydrophilicity of the resulting molecule, making it a more versatile building block for PROTAC synthesis.
Quantitative Data on Hydrophilicity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (Experimental) | LogP (Experimental/Computed) | Data Type |
| Pomalidomide | C₁₃H₁₁N₃O₄ | 273.24 | ~0.01 mg/mL[2] | -0.74[4] | Experimental |
| Pomalidomide | C₁₃H₁₁N₃O₄ | 273.24 | - | 0.2 | Computed (XLogP3)[2] |
| This compound | C₁₇H₁₉N₃O₆ | 361.35 | Data not available | Data not available | - |
| Pomalidomide-PEG2-COOH | C₂₀H₂₃N₃O₈ | 433.41 | Data not available | 0.1 | Computed (XLogP3) |
The addition of the hydrophilic PEG2-OH linker to the Pomalidomide core is expected to decrease the logP value and increase the aqueous solubility. The hydroxyl group and the ether oxygens in the PEG chain are capable of forming hydrogen bonds with water, thereby enhancing the molecule's affinity for the aqueous phase.
Experimental Protocols for Determining Hydrophilicity
Accurate determination of hydrophilicity is crucial for characterizing molecules like this compound. Standard methodologies for measuring water solubility and the octanol-water partition coefficient (logP) are described below.
Thermodynamic (Shake-Flask) Aqueous Solubility Assay
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) over a defined period. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.
Detailed Protocol:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a clear glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.
-
Add a precise volume of the aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (using a low-binding filter, e.g., 0.22 µm) or centrifuged at high speed.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer.
-
Analyze the saturated solution and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated sample. This concentration represents the thermodynamic solubility.
-
Determination of Partition Coefficient (LogP) by RP-HPLC
The partition coefficient (logP) is a measure of a compound's differential solubility in a hydrophobic (octanol) and a hydrophilic (water) phase. It can be determined experimentally using the shake-flask method or, more conveniently, estimated by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principle: The retention time of a compound on a nonpolar stationary phase in an RP-HPLC system is correlated with its hydrophobicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be determined.
Detailed Protocol:
-
System Preparation:
-
Use an RP-HPLC system with a suitable nonpolar column (e.g., C18).
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
-
Calibration:
-
Select a set of standard compounds with accurately known logP values that span a range including the expected logP of this compound.
-
Inject each standard compound individually and record its retention time (t_R).
-
Determine the column void time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.
-
Plot log(k') versus the known logP values for the standards. This should yield a linear relationship.
-
-
Sample Analysis:
-
Dissolve this compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.
-
Record the retention time (t_R) for this compound and calculate its capacity factor (k').
-
-
LogP Determination:
-
Using the linear regression equation from the calibration curve, calculate the logP of this compound from its measured log(k') value.
-
Visualizations
Structure-Hydrophilicity Relationship
The following diagram illustrates the logical relationship between the chemical structures of Pomalidomide and this compound and their resulting hydrophilicity.
Caption: From Hydrophobic Core to Hydrophilic Molecule.
Experimental Workflow for Hydrophilicity Determination
This diagram outlines the workflow for the experimental determination of aqueous solubility and logP.
Caption: Workflow for Hydrophilicity Characterization.
Pomalidomide Signaling Pathway
The diagram below illustrates the mechanism of action of Pomalidomide as a "molecular glue" that induces the degradation of target proteins.
Caption: Pomalidomide's Molecular Glue Mechanism.
References
- 1. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2018024646A1 - Pharmaceutical composition comprising pomalidomide - Google Patents [patents.google.com]
- 4. Pomalidomide | E3 ligase ligand | TNFa inhibitor | anti-angiogenic agent | immunomodulator | CAS 19171-19-8 | CC-4047 | actimid | InvivoChem [invivochem.com]
Pomalidomide-PEG2-OH: An In-Depth Technical Guide to Ternary Complex Formation in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide-PEG2-OH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It details its mechanism of action, role in forming the critical ternary complex, and provides representative experimental protocols and data for the characterization of PROTACs derived from it.
Introduction to Pomalidomide and Targeted Protein Degradation
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this technology are PROTACs, heterobifunctional molecules that hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).
A PROTAC consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex . This proximity allows the E3 ligase to transfer ubiquitin tags to the POI, marking it for degradation by the 26S proteasome.
Pomalidomide is a potent derivative of thalidomide that functions as a molecular glue, binding to the Cereblon (CRBN) E3 ubiquitin ligase.[1] This property makes it a highly effective E3 ligase ligand for PROTAC design.[2] this compound is a ready-to-use conjugate that incorporates the pomalidomide ligand with a 2-unit polyethylene glycol (PEG) linker terminating in a hydroxyl group (-OH). This provides a convenient starting point for the synthesis of novel PROTACs, allowing for conjugation to a variety of POI ligands.
The Central Role of Ternary Complex Formation
The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of successful protein degradation. The efficiency of this process is governed by several factors, including the binding affinities of the PROTAC for both the POI and the E3 ligase, as well as the cooperativity of the complex.
Cooperativity (α) is a critical parameter that describes how the binding of one protein to the PROTAC influences the binding of the second protein.
-
Positive cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-CRBN) increases the affinity for the POI, leading to a more stable ternary complex.
-
Negative cooperativity (α < 1): The binding of the first protein hinders the binding of the second.
PROTACs that induce the formation of ternary complexes with high positive cooperativity are often more potent degraders.[3] The length and composition of the linker, such as the PEG2 unit in this compound, play a crucial role in optimizing the orientation and interactions between the POI and CRBN, thereby influencing cooperativity.[1]
Synthesis of a PROTAC Using this compound
The terminal hydroxyl group of this compound allows for its conjugation to a POI ligand through various chemical reactions, most commonly esterification or etherification. Below is a representative protocol for the synthesis of a PROTAC via an ester linkage, where the POI ligand contains a carboxylic acid moiety.
Representative Synthesis Protocol:
Objective: To synthesize a PROTAC by coupling this compound with a POI ligand containing a carboxylic acid.
Materials:
-
This compound
-
POI-Ligand-COOH (Protein of Interest Ligand with a terminal carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Solvents for purification (e.g., Acetonitrile, Water, Trifluoroacetic acid)
Procedure:
-
To a solution of the POI-Ligand-COOH (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
-
Characterize the purified PROTAC by LC-MS, ¹H NMR, and HRMS to confirm its identity and purity.
Data Presentation: Characterizing PROTAC Performance
The efficacy of a newly synthesized PROTAC must be rigorously evaluated. This involves a series of biochemical, biophysical, and cellular assays to quantify its ability to form a ternary complex and induce protein degradation. The tables below summarize key quantitative parameters.
Note: The following data are representative examples from studies of various pomalidomide-based PROTACs and are intended for illustrative purposes, as specific data for PROTACs derived directly from this compound is not widely available.
Table 1: Biophysical Characterization of Ternary Complex Formation
| Parameter | Description | Representative Value | Technique |
|---|---|---|---|
| Kd (PROTAC to CRBN) | Dissociation constant for the binary interaction between the PROTAC and Cereblon. | 500 - 3000 nM | SPR, ITC |
| Kd (PROTAC to POI) | Dissociation constant for the binary interaction between the PROTAC and the Protein of Interest. | 50 - 500 nM | SPR, ITC |
| Kd (Ternary Complex) | Dissociation constant for the formation of the ternary POI-PROTAC-CRBN complex. | 10 - 200 nM | SPR, ITC |
| Cooperativity (α) | Factor indicating the change in binding affinity upon ternary complex formation (Kd binary / Kd ternary). | 2 - 20 | SPR, ITC |
| Ternary Complex Half-life | The stability and lifetime of the ternary complex. | 1 - 30 min | SPR |
Table 2: Cellular Characterization of PROTAC-Induced Degradation
| Parameter | Description | Representative Value | Technique |
|---|---|---|---|
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | 1 - 100 nM | Western Blot, HiBiT |
| Dmax | The maximum percentage of protein degradation achieved at high PROTAC concentrations. | > 90% | Western Blot, HiBiT |
| Degradation Rate | The initial rate at which the target protein is degraded upon PROTAC treatment. | Varies | Western Blot Time Course |
| IC50 | The concentration of PROTAC required to inhibit 50% of a biological process (e.g., cell proliferation). | 5 - 250 nM | Cell Viability Assay |
Experimental Protocols for Ternary Complex Validation
Co-Immunoprecipitation (Co-IP) to Confirm In-Cell Ternary Complex Formation
Co-IP is a gold-standard technique to verify that the PROTAC induces an interaction between the POI and CRBN within a cellular context.[4]
Protocol:
-
Cell Culture and Treatment: Plate cells expressing the POI and grow to 70-80% confluency. Treat cells with the PROTAC (e.g., 1 µM) or a DMSO vehicle control for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing Lysate: Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Transfer the pre-cleared lysate to a new tube and add a primary antibody against one of the complex components (e.g., anti-CRBN). As a negative control, use an isotype-matched IgG. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in 2X Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against both CRBN and the POI to detect the co-precipitated proteins. An enhanced POI band in the PROTAC-treated, anti-CRBN pulldown sample confirms ternary complex formation.
Surface Plasmon Resonance (SPR) for Biophysical Characterization
SPR is a powerful label-free technique used to measure the kinetics (kon, koff) and affinity (Kd) of biomolecular interactions in real-time. It is highly effective for quantifying the binary and ternary interactions involved in PROTAC systems.[5][6]
Protocol:
-
Immobilization: Covalently immobilize recombinant, purified CRBN protein onto a sensor chip surface using amine coupling chemistry.
-
Binary Interaction Analysis (PROTAC-CRBN):
-
Prepare a series of dilutions of the PROTAC in SPR running buffer.
-
Inject the PROTAC solutions over the immobilized CRBN surface and a reference flow cell.
-
Monitor the binding response (in Response Units, RU).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the Kd, kon, and koff for the binary interaction.
-
-
Ternary Complex Analysis (POI-PROTAC-CRBN):
-
Prepare a series of dilutions of the PROTAC, each mixed with a constant, near-saturating concentration of the purified POI.
-
Inject these mixtures over the immobilized CRBN surface.
-
The increased binding response compared to the binary interaction indicates the formation of the ternary complex.
-
Fit the data to a ternary binding model to determine the Kd for the ternary complex.
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = Kd (PROTAC-CRBN) / Kd (Ternary Complex) .
Signaling Pathways Modulated by Targeted Protein Degradation
By inducing the degradation of a specific POI, a PROTAC can effectively shut down the signaling pathways in which that protein is involved. The downstream consequences depend entirely on the function of the target protein. For example, if the POI is a kinase involved in a cell proliferation pathway, its degradation will lead to cell cycle arrest and/or apoptosis.
The diagram below illustrates a hypothetical scenario where a PROTAC targets a receptor tyrosine kinase (RTK), leading to the inhibition of the downstream MAPK/ERK and PI3K/AKT signaling pathways, which are commonly dysregulated in cancer.
Conclusion
This compound is a valuable chemical tool for the development of novel PROTACs. Its pre-functionalized nature simplifies the synthetic process, enabling researchers to focus on the design and attachment of ligands for new and challenging protein targets. A thorough understanding and characterization of the resulting ternary complex are paramount for optimizing degrader potency and selectivity. By employing a suite of biophysical and cellular assays as outlined in this guide, researchers can gain critical insights into the mechanism of action of their PROTACs and accelerate the development of next-generation therapeutics based on targeted protein degradation.
References
- 1. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. benchchem.com [benchchem.com]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
Unlocking Targeted Protein Degradation: A Technical Guide to Pomalidomide-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles and practical applications of Pomalidomide-PEG2-OH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a bifunctional molecule, this compound serves as a versatile E3 ligase ligand-linker conjugate, playing a pivotal role in the rapidly advancing field of targeted protein degradation.
Core Concepts: The Role of this compound in PROTACs
This compound is a synthetic construct that consists of the Pomalidomide ligand covalently attached to a two-unit polyethylene glycol (PEG) linker terminating in a hydroxyl group (-OH).[1][2][3] This design is central to its function within a PROTAC molecule.
-
Pomalidomide as a Cereblon (CRBN) Ligand: Pomalidomide is a well-characterized immunomodulatory drug that binds with high affinity to Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][][6] In the context of a PROTAC, the pomalidomide moiety hijacks this E3 ligase.
-
The PEG2 Linker: The two-unit PEG linker provides a flexible spacer of a defined length, which is critical for orienting the two ends of the PROTAC molecule correctly. This spacing allows for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
The Terminal Hydroxyl Group (-OH): The hydroxyl group serves as a reactive handle for chemical conjugation. Researchers can readily modify this group to attach a ligand that specifically binds to a protein of interest (POI), thereby completing the synthesis of the full PROTAC molecule.
The overarching mechanism of a PROTAC utilizing this compound is to induce the ubiquitination and subsequent proteasomal degradation of a target protein.[7][8] By bringing the target protein into close proximity with the CRBN E3 ligase, the PROTAC facilitates the transfer of ubiquitin molecules to the target, marking it for destruction by the cell's natural protein disposal machinery.[] This targeted degradation approach offers a powerful alternative to traditional inhibition, as it can eliminate the entire protein rather than just blocking its activity.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the application of pomalidomide-based linkers in PROTACs. It is important to note that the specific values for a given PROTAC are highly dependent on the target protein and the nature of the target-binding ligand.
| Parameter | Description | Typical Range |
| Binding Affinity (Kd) to CRBN | The equilibrium dissociation constant, indicating the strength of binding between the pomalidomide moiety and CRBN. A lower value signifies stronger binding. | 1 - 100 nM |
| DC50 | The concentration of the PROTAC required to induce 50% degradation of the target protein. | pM to µM range |
| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC. | >80% |
Table 1: Key Performance Indicators for Pomalidomide-Based PROTACs
| Property | Value |
| Molecular Formula | C17H19N3O6 |
| Molecular Weight | 361.35 g/mol |
| Appearance | Powder or crystals |
| Storage Temperature | 2-8°C |
Table 2: Physicochemical Properties of this compound[9][10]
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the application of this compound.
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: General experimental workflow for developing and testing a PROTAC.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research.
PROTAC Synthesis via Peptide Coupling
This protocol describes the conjugation of this compound to a target protein ligand containing a carboxylic acid group.
Materials:
-
This compound
-
Target protein ligand with a terminal carboxylic acid
-
Coupling agents (e.g., HATU, HOBt)
-
Amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel
-
Stirring apparatus
-
HPLC for purification
Procedure:
-
Dissolve the target protein ligand (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.5 equivalents) and HOBt (1.5 equivalents) to the reaction mixture.
-
Add DIPEA (3 equivalents) dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop it with a chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities to determine the extent of protein degradation.
Cell Viability Assay (MTT)
This assay assesses the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of the PROTAC. Include a vehicle control and a positive control for cell death.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound is a powerful and versatile tool in the design and synthesis of PROTACs for targeted protein degradation. Its ability to effectively recruit the CRBN E3 ligase, combined with a flexible linker and a convenient conjugation handle, makes it an invaluable component for researchers in academic and industrial settings. By understanding the fundamental principles of its mechanism, leveraging quantitative data for informed design, and applying rigorous experimental protocols, scientists can unlock the full potential of this technology to develop novel therapeutics for a wide range of diseases.
References
- 1. glycomindsynth.com [glycomindsynth.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. This compound | polymer-books [polymer-books.com]
- 4. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. biorbyt.com [biorbyt.com]
Methodological & Application
Synthesis Protocol for Pomalidomide-PEG2-OH: A Building Block for PROTAC Development
Abstract
This application note provides a detailed protocol for the synthesis of Pomalidomide-PEG2-OH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the targeted degradation of specific proteins when linked to a target-binding moiety. The inclusion of a hydrophilic polyethylene glycol (PEG) linker is crucial for optimizing the solubility, cell permeability, and pharmacokinetic properties of the resulting PROTAC. This document outlines the synthetic route, experimental procedures, and characterization data for this compound, intended for researchers in drug discovery and chemical biology.
Introduction
Pomalidomide is an immunomodulatory drug approved for the treatment of multiple myeloma.[1][2] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, which redirects the complex to degrade specific substrate proteins.[3][4] This inherent function has made pomalidomide a valuable component in the design of PROTACs, which are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The linker connecting the E3 ligase ligand and the target protein ligand plays a critical role in the efficacy of a PROTAC. A PEG linker, such as the diethylene glycol (PEG2) unit, is often employed to enhance the aqueous solubility and improve the pharmacokinetic profile of the molecule. This compound provides a convenient handle for further conjugation to a target-binding ligand, making it a versatile intermediate in the construction of PROTAC libraries. This protocol details a synthetic approach for the preparation of this compound.
Signaling Pathway of Pomalidomide
Pomalidomide exerts its therapeutic effects through the modulation of the CRBN E3 ubiquitin ligase complex. By binding to CRBN, pomalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[4] This degradation results in downstream effects including direct anti-proliferative and pro-apoptotic activity, as well as immunomodulatory effects through the stimulation of T-cells and Natural Killer (NK) cells.[3][5]
Synthesis Workflow
The synthesis of this compound is proposed to proceed via a two-step process starting from 4-fluorothalidomide and a protected diethylene glycol derivative. The first step involves a nucleophilic aromatic substitution (SNAr) reaction, followed by a deprotection step to yield the final product.
Experimental Protocol
Materials and Methods
| Reagent | Supplier | Purity |
| 4-Fluorothalidomide | Sigma-Aldrich | ≥98% |
| 2-(2-(tert-Butoxy)ethoxy)ethan-1-amine | Sigma-Aldrich | ≥97% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | ≥99% |
| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
| Silica gel | Sorbent Technologies | 60 Å, 40-63 µm |
Synthesis of Boc-protected Pomalidomide-PEG2
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add 2-(2-(tert-butoxy)ethoxy)ethan-1-amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the Boc-protected Pomalidomide-PEG2.
Synthesis of this compound
-
Dissolve the Boc-protected Pomalidomide-PEG2 (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 4:1 v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM or toluene to remove residual TFA.
-
The crude product can be purified by preparative High-Performance Liquid Chromatography (HPLC) or crystallization to yield this compound.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (%) | Analytical Method |
| Boc-protected Pomalidomide-PEG2 | C23H30N4O7 | 474.51 | 60-75 | >95 | LC-MS, 1H NMR |
| This compound | C19H22N4O6 | 402.40 | 85-95 | >98 | LC-MS, 1H NMR |
Conclusion
This application note provides a comprehensive protocol for the synthesis of this compound, a valuable building block for the development of PROTACs. The described method is robust and allows for the efficient preparation of this key intermediate. The availability of this compound will facilitate the synthesis of novel PROTACs for the targeted degradation of a wide range of proteins, thereby accelerating drug discovery efforts in various therapeutic areas.
References
Application Notes for Pomalidomide-PEG2-OH in In Vitro Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). Pomalidomide, a derivative of thalidomide, is a widely employed E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide-PEG2-OH is a key building block in the synthesis of pomalidomide-based PROTACs, offering a versatile platform for the development of novel protein degraders. This document provides detailed application notes and protocols for the use of this compound in in vitro protein degradation studies.
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1][2] The this compound conjugate incorporates the pomalidomide core for CRBN binding and a polyethylene glycol (PEG) linker with a terminal hydroxyl group. This hydroxyl group can be further functionalized to allow for conjugation with a ligand specific for a protein of interest, thus forming the final PROTAC molecule. The PEG linker enhances solubility and provides spatial separation between the pomalidomide and the POI ligand, which is crucial for efficient ternary complex formation.[3][4]
Mechanism of Action
The mechanism of action of a PROTAC synthesized from this compound follows a catalytic cycle:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the protein of interest (POI) and the Cereblon (CRBN) component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex, forming a POI-PROTAC-CRBN ternary complex.[1][5]
-
Ubiquitination : The induced proximity of the POI to the E3 ligase complex facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[6]
-
Proteasomal Degradation : The poly-ubiquitinated POI is recognized and targeted for degradation by the 26S proteasome.[6]
-
PROTAC Recycling : Following degradation of the POI, the PROTAC molecule is released and can engage in another cycle of degradation.[1]
Data Presentation
The efficacy of PROTACs is typically evaluated based on their binding affinity, ability to form a ternary complex, and their potency and maximal level of protein degradation. The following tables summarize key quantitative parameters for pomalidomide-based PROTACs.
Table 1: Binding Affinities and Ternary Complex Formation
| Parameter | Description | Typical Value Range | Reference |
| Pomalidomide Kd for CRBN | Dissociation constant for the binding of pomalidomide to CRBN. | 1-3 µM | [7] |
| POI Ligand Kd for POI | Dissociation constant for the binding of the POI ligand to the target protein. | Varies depending on the ligand and target. | N/A |
| Ternary Complex Kd | Dissociation constant for the formation of the POI-PROTAC-CRBN ternary complex. | Varies depending on the PROTAC and target. | [8] |
| Cooperativity (α) | A measure of the influence of binary complex formation on the stability of the ternary complex (α > 1 indicates positive cooperativity). | Can range from <1 to >20. | [9] |
Table 2: In Vitro Degradation Parameters
| Parameter | Description | Typical Value Range for Potent PROTACs | Reference |
| DC50 | The concentration of PROTAC required to induce 50% degradation of the target protein. | 1 - 100 nM | [10][11][12] |
| Dmax | The maximum percentage of protein degradation achievable with a given PROTAC. | > 80% | [10][11][12] |
| Time to Dmax | The time required to reach the maximal level of protein degradation. | 2 - 24 hours | [10] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of PROTACs derived from this compound are provided below.
Protocol 1: Synthesis of a Pomalidomide-PEG2-based PROTAC
This protocol describes a general method for functionalizing the hydroxyl group of this compound and conjugating it to a POI ligand containing a carboxylic acid.
1.1. Activation of this compound:
-
Materials : this compound, p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), triethylamine (TEA) or diisopropylethylamine (DIPEA), dichloromethane (DCM).
-
Procedure :
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.5 equivalents).
-
Slowly add TsCl or MsCl (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated Pomalidomide-PEG2-OTs or Pomalidomide-PEG2-OMs.
-
1.2. Conjugation to a POI Ligand:
-
Materials : Activated Pomalidomide-PEG2 intermediate, POI ligand with a carboxylic acid, potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), N,N-dimethylformamide (DMF).
-
Procedure :
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add K2CO3 or Cs2CO3 (2-3 equivalents).
-
Add the activated Pomalidomide-PEG2 intermediate (1.2 equivalents).
-
Stir the reaction at room temperature or heat to 50-80 °C for 12-24 hours, monitoring by LC-MS.
-
After completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude PROTAC by flash column chromatography or preparative HPLC.
-
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
This protocol details the evaluation of a newly synthesized PROTAC's ability to degrade a target protein in a cellular context.
-
Materials : Cell line expressing the POI, cell culture medium, PROTAC stock solution (in DMSO), DMSO (vehicle control), lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), BCA protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membrane, blocking buffer (5% non-fat milk or BSA in TBST), primary antibodies (against POI and a loading control, e.g., GAPDH or β-actin), HRP-conjugated secondary antibody, and chemiluminescent substrate.
-
Procedure :
-
Cell Seeding : Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
PROTAC Treatment : The next day, treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE : Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Western Blotting : Transfer the separated proteins to a membrane. Block the membrane and then incubate with the primary antibody against the POI overnight at 4 °C.
-
Detection : Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis : Quantify the band intensities. Normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This in-cell assay measures the proximity of the POI and CRBN induced by the PROTAC.
-
Materials : HEK293T cells, expression vectors for NanoLuc®-POI and HaloTag®-CRBN, FuGENE® HD Transfection Reagent, Opti-MEM™ I Reduced Serum Medium, NanoBRET™ Nano-Glo® Substrate, HaloTag® NanoBRET™ 618 Ligand, white-bottom 96-well plates.
-
Procedure :
-
Transfection : Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors.
-
Cell Seeding : After 24 hours, resuspend the transfected cells and seed them into a white-bottom 96-well plate.
-
Ligand Labeling : Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment : Add serial dilutions of the PROTAC to the wells and incubate.
-
Signal Detection : Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission using a luminometer.
-
Analysis : Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation. A characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.[11]
-
Protocol 4: In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC-mediated ubiquitination of the POI in a reconstituted system.
-
Materials : Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), recombinant CUL4A-DDB1-CRBN E3 ligase complex, ubiquitin, ATP, recombinant POI, PROTAC, reaction buffer.
-
Procedure :
-
Reaction Setup : On ice, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the POI in a microcentrifuge tube.
-
Initiate Reaction : Add the PROTAC (or DMSO for control) to the reaction mixture.
-
Incubation : Incubate the reaction at 37 °C for a specified time (e.g., 60 minutes).
-
Quench Reaction : Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis : Analyze the reaction products by Western blot using an antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates poly-ubiquitination.[6]
-
Mandatory Visualizations
Caption: Mechanism of Pomalidomide-based PROTAC-mediated protein degradation.
Caption: Experimental workflow for in vitro characterization of a PROTAC.
Caption: The Ubiquitin-Proteasome Signaling Pathway hijacked by PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. lifesensors.com [lifesensors.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application of Pomalidomide-PEG2-OH in Specific Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG2-OH is a key chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate target proteins from cells. Pomalidomide acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). When incorporated into a PROTAC, the pomalidomide moiety recruits CRBN to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG2 linker provides a flexible connection between the pomalidomide ligand and a ligand for the target protein, enabling the formation of a stable ternary complex (Target Protein-PROTAC-CRBN) which is essential for efficient protein degradation.
This document provides detailed application notes and protocols for the use of this compound-based PROTACs in specific cancer cell lines, focusing on their application in targeting Epidermal Growth Factor Receptor (EGFR) and mutant KRAS G12C, two critical oncogenes in various cancers.
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the target protein and the E3 ubiquitin ligase CRBN. This proximity induces the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Application in Specific Cancer Cell Lines
EGFR-Targeting PROTACs in Breast, Liver, Colorectal, and Lung Cancer
A series of PROTACs utilizing a pomalidomide-based CRBN ligand were synthesized and evaluated for their ability to target and degrade the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in various cancers.[1]
Quantitative Data Summary:
| Compound | Target | Cell Line | Cancer Type | IC50 (µM)[1] | Dmax (%)[1] |
| 15 | EGFR | MCF-7 | Breast | 1.12 ± 0.05 | Not Reported |
| HepG-2 | Liver | 1.54 ± 0.07 | Not Reported | ||
| HCT-116 | Colorectal | 2.11 ± 0.11 | Not Reported | ||
| A549 | Lung | 2.54 ± 0.13 | Not Reported | ||
| 16 | EGFR | MCF-7 | Breast | 0.98 ± 0.04 | 96 |
| HepG-2 | Liver | 1.25 ± 0.06 | Not Reported | ||
| HCT-116 | Colorectal | 1.52 ± 0.08 | Not Reported | ||
| A549 | Lung | 1.89 ± 0.09 | Not Reported | ||
| Erlotinib | EGFR | MCF-7 | Breast | 5.44 ± 0.23 | N/A |
| HepG-2 | Liver | 5.43 ± 0.25 | N/A | ||
| HCT-116 | Colorectal | 7.66 ± 0.35 | N/A | ||
| A549 | Lung | 13.57 ± 0.62 | N/A | ||
| Doxorubicin | DNA | MCF-7 | Breast | 1.23 ± 0.06 | N/A |
| HepG-2 | Liver | 1.67 ± 0.08 | N/A | ||
| HCT-116 | Colorectal | 1.45 ± 0.07 | N/A | ||
| A549 | Lung | 2.12 ± 0.10 | N/A |
KRAS G12C-Targeting PROTAC in Lung Cancer
A pomalidomide-based PROTAC, KP-14, was developed to target the degradation of the KRAS G12C mutant protein, a common driver of lung cancer.[2][3]
Quantitative Data Summary:
| Compound | Target | Cell Line | Cancer Type | DC50 (µM)[2][3] | IC50 (µM) |
| KP-14 | KRAS G12C | NCI-H358 | Lung | ~1.25 | Potent antiproliferative activity reported, specific IC50 not provided in the abstract.[3] |
Experimental Protocols
Cell Culture
-
MCF-7, HepG-2, HCT-116, and A549 cells: These cell lines can be cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
NCI-H358 cells: This cell line is typically cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of PROTACs.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
PROTAC compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the PROTAC compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted PROTACs to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently shake the plates for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.
Western Blot for Protein Degradation
This protocol outlines the general steps for assessing target protein degradation induced by PROTACs.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
PROTAC compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of PROTACs for a specified time (e.g., 24, 48, 72 hours).
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Conclusion
This compound serves as a versatile building block for the synthesis of potent PROTACs capable of inducing the degradation of key oncogenic proteins in various cancer cell lines. The data presented here on EGFR and KRAS G12C targeting demonstrates the potential of this approach in cancer drug discovery. The provided protocols offer a framework for researchers to evaluate the efficacy of their own Pomalidomide-based PROTACs. Further optimization of the linker and the target-binding ligand can lead to the development of highly selective and potent protein degraders for therapeutic applications.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pomalidomide-PEG2-OH PROTAC for Targeted Degradation of BRD4
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[5] Pomalidomide, an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ligase, making it a valuable component in PROTAC design.[6][7]
This application note describes the design, synthesis, and evaluation of a novel PROTAC, BRD4-Degrader-1 , which utilizes a pomalidomide-based CRBN ligand, a short-chain polyethylene glycol (PEG) linker, and a ligand targeting Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins and a key epigenetic reader that regulates the transcription of critical oncogenes like c-MYC.[8][9] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[10][11] BRD4-Degrader-1 is designed to induce the selective degradation of BRD4, offering a potentially more potent and durable therapeutic effect compared to traditional small-molecule inhibitors.
Design Rationale
The design of BRD4-Degrader-1 incorporates three key components:
-
E3 Ligase Ligand (Pomalidomide): Pomalidomide is used to engage the CRBN E3 ligase. It offers high binding affinity and provides a convenient attachment point for the linker that minimizes interference with CRBN binding.[7]
-
Linker (PEG2-OH): A two-unit polyethylene glycol (PEG) linker with a terminal hydroxyl group was selected. PEG linkers are known to improve the solubility and cell permeability of PROTACs, which are often large molecules.[3][12][13] The short length of the PEG2 linker is optimized to facilitate the formation of a stable ternary complex between BRD4 and CRBN.[14]
-
Target Protein Ligand (JQ1-derivative): A derivative of the well-characterized BRD4 inhibitor JQ1 serves as the "warhead" to bind to the BRD4 protein.[10] The JQ1 scaffold provides high-affinity and selective binding to the bromodomains of BET family proteins.
Mechanism of Action
BRD4-Degrader-1 functions by hijacking the ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to BRD4 and the CRBN E3 ligase, forming a ternary complex.[5][15] This proximity enables the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of BRD4. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the BRD4 protein. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[1]
Caption: PROTAC-mediated degradation of the BRD4 target protein.
Protocols
1. Synthesis of Pomalidomide-PEG2-OH PROTAC (BRD4-Degrader-1)
This protocol outlines the synthetic workflow for producing BRD4-Degrader-1. The synthesis involves preparing a pomalidomide-linker intermediate and coupling it to a BRD4-binding moiety.
Caption: Synthetic workflow for BRD4-Degrader-1.
Protocol Details:
-
Step 1: Synthesis of Pomalidomide-PEG2-NHBoc:
-
Dissolve pomalidomide (1.0 eq) and tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.2 eq) in anhydrous THF.
-
Add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0°C and add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture and purify by silica gel chromatography to yield the Boc-protected intermediate.
-
-
Step 2: Boc Deprotection:
-
Dissolve the product from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to yield the amine intermediate (Pomalidomide-PEG2-NH2).
-
-
Step 3: Amide Coupling to JQ1-Acid:
-
Dissolve JQ1-acid derivative (1.0 eq), Pomalidomide-PEG2-NH2 (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Stir at room temperature for 12 hours under a nitrogen atmosphere.
-
Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC, BRD4-Degrader-1.
-
2. Western Blot Protocol for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with BRD4-Degrader-1.
-
Cell Culture and Treatment: Plate a human cancer cell line (e.g., THP-1 acute monocytic leukemia cells) at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and allow them to acclimate. Treat cells with varying concentrations of BRD4-Degrader-1 (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 18 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin, 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize BRD4 band intensity to the loading control.
3. Cell Viability (MTS) Assay Protocol
This assay assesses the effect of BRD4 degradation on cell proliferation.
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of BRD4-Degrader-1, a control compound (e.g., JQ1), and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and determine the IC50 value using non-linear regression analysis.
4. Quantitative Proteomics Protocol (LC-MS/MS)
This protocol provides an unbiased, global view of protein level changes induced by the PROTAC.
Caption: Experimental workflow for quantitative proteomics.
-
Sample Preparation: Treat THP-1 cells with BRD4-Degrader-1 (at a concentration that gives maximal degradation, e.g., 100 nM) and a vehicle control for 18 hours. Harvest and lyse cells.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Isobaric Labeling: Label peptides from different treatment groups with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., Proteome Discoverer). Search the data against a human protein database to identify peptides and proteins. Quantify the relative abundance of proteins between the PROTAC-treated and control groups. Perform statistical analysis to identify proteins that are significantly up- or downregulated.
Data Presentation
Table 1: Degradation Efficacy of BRD4-Degrader-1
| Cell Line | Target | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| THP-1 (Leukemia) | BRD4 | 1.5 | >95 |
| MM.1S (Myeloma) | BRD4 | 2.8 | >90 |
| 22Rv1 (Prostate) | BRD4 | 5.1 | >95 |
| HCT116 (Colon) | BRD4 | 12.3 | >85 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Anti-proliferative Activity of BRD4-Degrader-1 vs. JQ1
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| BRD4-Degrader-1 | THP-1 | 8.2 |
| MM.1S | 15.6 | |
| JQ1 (Inhibitor) | THP-1 | 125.4 |
| MM.1S | 210.8 |
IC50: Concentration for 50% inhibition of cell growth after 72 hours.
Table 3: Summary of Proteomics Analysis in THP-1 Cells
| Protein | Gene Name | Fold Change (PROTAC vs. Vehicle) | p-value | Function |
|---|---|---|---|---|
| BRD4 | BRD4 | -15.8 | <0.0001 | Epigenetic Reader, Target |
| BRD3 | BRD3 | -4.5 | <0.01 | BET Family (Off-target) |
| BRD2 | BRD2 | -3.1 | <0.01 | BET Family (Off-target) |
| c-MYC | MYC | -12.3 | <0.0001 | Transcription Factor |
| PIM1 | PIM1 | -7.9 | <0.001 | Kinase, Cell Cycle |
Data represents protein abundance changes after 18-hour treatment with 100 nM BRD4-Degrader-1.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 13. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 14. precisepeg.com [precisepeg.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Experimental Setup Using Pomalidomide-PEG2-OH PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide, a derivative of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making it a valuable component in PROTAC design. The Pomalidomide-PEG2-OH moiety serves as a common building block, providing the CRBN-recruiting element and a short, hydrophilic polyethylene glycol (PEG) linker terminating in a hydroxyl group for further chemical modification.
This document provides detailed application notes and protocols for the in-vivo experimental setup of this compound-based PROTACs, using the degradation of the Epidermal Growth Factor Receptor (EGFR) in a cancer model as a representative example. EGFR is a well-validated target in oncology, and its degradation via PROTACs offers a promising therapeutic strategy.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (e.g., EGFR) and the CRBN E3 ligase. This proximity leads to the polyubiquitination of the target protein by the E3 ligase complex, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules. A potential consideration with pomalidomide-based PROTACs is the off-target degradation of endogenous zinc finger proteins, which should be monitored during preclinical development.[1]
Diagram of the Signaling Pathway
Caption: Mechanism of action for a this compound PROTAC.
In Vivo Experimental Design: EGFR-Targeting PROTAC
This section outlines a typical in-vivo study to evaluate the efficacy of a hypothetical EGFR-targeting PROTAC, designated as EGFR-PROTAC-Pom, which incorporates the this compound moiety.
Animal Model
-
Model: Athymic Nude (nu/nu) mice, female, 6-8 weeks old.
-
Tumor Model: Subcutaneous xenograft of a human non-small cell lung cancer (NSCLC) cell line with high EGFR expression (e.g., NCI-H1975, which harbors the L858R and T790M mutations).
PROTAC Formulation and Administration
-
Formulation: The PROTAC is first dissolved in 100% DMSO to create a stock solution. For in-vivo administration, the stock solution is diluted with a vehicle solution to the final desired concentration. A common vehicle formulation consists of:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% Saline
-
-
Administration Route: Intraperitoneal (IP) or subcutaneous (SC) injection.
-
Dosing Schedule: Once daily (QD) or every other day (QOD).
Quantitative Data Summary
The following tables present hypothetical but realistic data from an in-vivo efficacy study of EGFR-PROTAC-Pom in an NCI-H1975 xenograft model.
Table 1: In Vivo Antitumor Efficacy
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QD | 1500 ± 150 | 0 |
| EGFR-PROTAC-Pom | 25 | QD | 750 ± 90 | 50 |
| EGFR-PROTAC-Pom | 50 | QD | 300 ± 50 | 80 |
| EGFR-PROTAC-Pom | 50 | QOD | 525 ± 75 | 65 |
Table 2: Pharmacodynamic Analysis of Target Engagement
| Treatment Group | Dose (mg/kg) | Time Point | EGFR Protein Levels in Tumor (% of Vehicle) | p-EGFR (Y1068) Levels in Tumor (% of Vehicle) |
| Vehicle Control | - | 24h post-last dose | 100 | 100 |
| EGFR-PROTAC-Pom | 50 | 24h post-last dose | 25 | 15 |
Table 3: In Vivo Safety Profile
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight Change (%) at Day 21 (± SEM) | Observed Toxicities |
| Vehicle Control | - | QD | +5 ± 1.5 | None |
| EGFR-PROTAC-Pom | 25 | QD | +4 ± 1.8 | None |
| EGFR-PROTAC-Pom | 50 | QD | -2 ± 2.0 | None |
| EGFR-PROTAC-Pom | 50 | QOD | +3 ± 1.6 | None |
Experimental Protocols
Protocol 1: NCI-H1975 Xenograft Mouse Model
-
Cell Culture: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Tumor Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow until they reach an average volume of 100-150 mm³.
-
Measure tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length × Width²)/2.
-
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
Protocol 2: PROTAC Administration
-
Preparation of Dosing Solution:
-
Prepare a stock solution of the EGFR-PROTAC-Pom in 100% DMSO.
-
On each dosing day, prepare the final dosing solution by diluting the stock solution in the vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) to the desired final concentration. Ensure the solution is clear and homogenous.
-
-
Administration:
-
Administer the prepared PROTAC solution or vehicle control to the mice via intraperitoneal (IP) or subcutaneous (SC) injection according to the assigned group and dosing schedule. The injection volume is typically 100 µL per 20g mouse.
-
Protocol 3: Efficacy and Safety Monitoring
-
Tumor Volume Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight Measurement: Monitor the body weight of each mouse at the same frequency to assess for any potential toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.
-
Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a set duration (e.g., 21-28 days).
Protocol 4: Pharmacodynamic Analysis (Western Blot)
-
Tumor Collection: At the end of the study (or at specified time points), euthanize the mice and excise the tumors.
-
Tissue Processing:
-
Snap-freeze a portion of the tumor in liquid nitrogen for protein analysis.
-
Homogenize the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against EGFR, phospho-EGFR (Y1068), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Experimental Workflow and Logical Relationships
Diagram of the In Vivo Experimental Workflow
Caption: A typical workflow for an in vivo PROTAC efficacy study.
Conclusion
The in-vivo evaluation of this compound-based PROTACs is a critical step in their preclinical development. The protocols and experimental design outlined in these application notes provide a comprehensive framework for assessing the antitumor efficacy, pharmacodynamics, and safety of these promising therapeutic agents. Careful execution of these studies, with attention to appropriate controls and endpoint analyses, will yield the robust data necessary to advance novel PROTACs toward clinical investigation.
References
Application Notes and Protocols for Click Chemistry with Pomalidomide-PEG2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG2-azide is a versatile, bifunctional molecule integral to the advancement of targeted protein degradation. It serves as a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This molecule incorporates the high-affinity pomalidomide ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected via a two-unit polyethylene glycol (PEG2) linker to a terminal azide group. This azide functionality allows for facile and efficient conjugation to a wide array of molecules containing an alkyne or a strained cyclooctyne group through "click chemistry" reactions.
These application notes provide a comprehensive guide to the use of Pomalidomide-PEG2-azide in the synthesis and evaluation of PROTACs. Detailed protocols for click chemistry conjugation, and subsequent biochemical and cellular assays to characterize the resulting degraders are provided to facilitate research and development in this exciting field.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate target proteins. The pomalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1][2] This binding event does not inhibit the ligase but rather co-opts its function. The other end of the PROTAC molecule simultaneously binds to the protein of interest (POI). This induced proximity facilitates the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI.
Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[3][4] The PROTAC molecule, being a catalyst, is then released to mediate further rounds of degradation.
Data Presentation: Performance of Pomalidomide-Based PROTACs
Table 1: Degradation Performance of Pomalidomide-Based PROTACs Targeting EGFR
| PROTAC Compound | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 16 | PEG-based | EGFR | A549 | 32.9 | 96 |
Data from a study on novel pomalidomide-based PROTACs for EGFR degradation. The specific linker was not Pomalidomide-PEG2-azide but a comparable PEG-containing linker.[5]
Table 2: Degradation Performance of Pomalidomide-Based PROTACs Targeting HDAC8
| PROTAC Compound | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ZQ-23 | Alkyl-based | HDAC8 | Not Specified | 147 | 93 |
Data from a study on the discovery of pomalidomide-based PROTACs for selective HDAC8 degradation.
Table 3: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Ligand | Dissociation Constant (Kd) |
| Pomalidomide | ~157 nM |
This binding affinity is crucial for the initial recruitment of the CRBN E3 ligase by the PROTAC.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of Pomalidomide-PEG2-azide to a terminal alkyne-containing molecule.
Materials:
-
Pomalidomide-PEG2-azide
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent: Dimethyl sulfoxide (DMSO) and water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Pomalidomide-PEG2-azide in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
(Optional) Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a clean reaction vial, add the alkyne-functionalized molecule solution (1.0 equivalent).
-
Add the Pomalidomide-PEG2-azide solution (1.1 equivalents).
-
Add DMSO and water to achieve a final solvent ratio of approximately 4:1 (DMSO:H₂O), ensuring all components remain dissolved. The final reactant concentration should be in the range of 1-10 mM.
-
(Optional) If using THPTA, add it to the reaction mixture now (0.1 equivalents).
-
-
Reaction Initiation:
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the CuSO₄ solution (0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 equivalent).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete (typically 1-4 hours), dilute the mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure triazole-linked conjugate.
-
Protocol 2: PROTAC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of Pomalidomide-PEG2-azide to a molecule containing a strained cyclooctyne (e.g., DBCO or BCN).
Materials:
-
Pomalidomide-PEG2-azide
-
Strained cyclooctyne-functionalized molecule of interest
-
Solvent: DMSO or a biocompatible buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Pomalidomide-PEG2-azide in DMSO.
-
Prepare a 10 mM stock solution of the strained cyclooctyne-functionalized molecule in DMSO.
-
-
Reaction Setup:
-
In a reaction vial, combine the Pomalidomide-PEG2-azide solution and the strained cyclooctyne solution (typically in a 1:1 to 1.5:1 molar ratio).
-
If necessary, adjust the final volume and concentration with additional solvent. For biological conjugations, the final concentration of DMSO should typically be kept below 5% (v/v).
-
-
Reaction and Monitoring:
-
Seal the vial and allow the reaction to proceed at room temperature or 37°C.
-
Monitor the reaction progress by LC-MS. SPAAC reactions are generally slower than CuAAC and may require several hours to overnight for completion.
-
-
Purification:
-
Once the reaction is complete, purify the product using an appropriate method such as preparative HPLC or size-exclusion chromatography, depending on the nature of the product.
-
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 4: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
-
Western blotting reagents
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC₅₀).
-
In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.
-
-
Immunoprecipitation:
-
Lyse the cells in the specialized lysis buffer.
-
Immunoprecipitate the target protein using an antibody specific to the target protein and Protein A/G beads.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform SDS-PAGE and Western blotting as described in Protocol 3.
-
Probe the membrane with a primary antibody against ubiquitin to detect polyubiquitinated forms of the target protein, which will appear as a high molecular weight smear.
-
References
- 1. Regulatory role of E3 ubiquitin ligases in multiple myeloma: from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Ubiquitin Signaling Cascade in Tumor Microenvironment for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitination and Ubiquitin-Like Modifications in Multiple Myeloma: Biology and Therapy | MDPI [mdpi.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ternary Complex Formation Assays with Pomalidomide-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing small molecules to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules at the forefront of this strategy. They consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1]
Pomalidomide is a well-established immunomodulatory drug that functions by binding to the Cereblon (CRBN) protein, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[2][] This binding event induces the recruitment and subsequent ubiquitination and degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][4] Due to its high affinity for CRBN, pomalidomide is a widely used E3 ligase-recruiting moiety in PROTAC design.[5][6]
Pomalidomide-PEG2-OH is a key chemical building block used in the synthesis of pomalidomide-based PROTACs.[7][8] It incorporates the CRBN-recruiting pomalidomide ligand and a flexible 2-unit polyethylene glycol (PEG) linker terminating in a hydroxyl group, which can be further functionalized to attach a ligand for a target protein.[9]
The efficacy of a PROTAC is critically dependent on its ability to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[10][11] Therefore, robust and quantitative characterization of this complex is an essential step in the development and optimization of novel degraders. These application notes provide detailed protocols for key biophysical assays used to measure the formation, kinetics, and affinity of ternary complexes involving pomalidomide-based PROTACs.
Mechanism of Action & Signaling Pathway
Pomalidomide, either as a standalone molecular glue or as a component of a PROTAC, mediates the interaction between CRBN and a target protein. This induced proximity allows the CRL4^CRBN^ E3 ligase complex to transfer ubiquitin (Ub) from a charged E2 enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][12]
Key Concepts in Ternary Complex Characterization
The formation of the ternary complex is a dynamic equilibrium involving multiple binding events. Understanding two key concepts, cooperativity and the "hook effect," is crucial for interpreting assay data.
-
Cooperativity (α): This factor measures how the binding of one protein partner influences the PROTAC's affinity for the other.[13] It is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KD,binary / KD,ternary).[14]
-
α > 1: Positive cooperativity. The formation of the binary complex enhances the binding of the third partner, stabilizing the ternary complex.
-
α < 1: Negative cooperativity. The binding of the third partner is weakened.
-
α = 1: No cooperativity. The binding events are independent.
-
-
The Hook Effect: In proximity-based assays, as the concentration of the bifunctional PROTAC increases to high levels, it can lead to the formation of separate, unproductive binary complexes (POI-PROTAC and PROTAC-E3 Ligase) rather than the desired ternary complex.[15] This results in a decrease in the assay signal at high PROTAC concentrations, producing a characteristic "bell-shaped" dose-response curve.[16] Identifying the peak of this curve is critical for determining the optimal PROTAC concentration for downstream experiments.
Experimental Protocols
A variety of biophysical techniques can be employed to characterize ternary complex formation.[17][18] Below are protocols for two widely used methods: Surface Plasmon Resonance (SPR) and AlphaLISA.
Protocol 1: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding kinetics (on-rate, kₐ) and affinity (dissociation constant, Kₙ).[14] This protocol describes immobilizing the E3 ligase and flowing the target protein and PROTAC over the surface.
Principle: An E3 ligase (e.g., His-tagged CRBN complex) is immobilized on a sensor chip. A solution containing the target protein (analyte) with or without the PROTAC is flowed over the chip. The formation of a complex on the surface causes a change in the refractive index, which is detected as a change in response units (RU).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., Series S Sensor Chip NTA or CM5)
-
Immobilization reagents (e.g., His Capture Kit or Amine Coupling Kit)
-
Purified, tagged E3 ligase (e.g., His-tagged DDB1-CRBN)
-
Purified target protein (POI)
-
This compound-based PROTAC, dissolved in 100% DMSO
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), freshly prepared and degassed.
Methodology:
-
Immobilization:
-
Equilibrate the system with running buffer.
-
Immobilize the His-tagged DDB1-CRBN complex on the NTA sensor chip surface according to the manufacturer's protocol to a level of ~100-200 RU.[19] For non-tagged proteins, use standard amine coupling on a CM5 chip.
-
Use a reference flow cell that is activated and blocked without protein immobilization to subtract non-specific binding.
-
-
Binary Interaction Analysis (PROTAC <> E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer. Ensure the final DMSO concentration is matched across all samples and is low (<1%).
-
Inject the PROTAC dilutions over the immobilized E3 ligase surface, typically from low to high concentration.
-
Use a multi-cycle or single-cycle kinetics method. For slow off-rates, single-cycle kinetics is preferred to avoid surface regeneration issues.[17]
-
Regenerate the surface between injections if using multi-cycle kinetics.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine kₐ, kₔ, and Kₙ.[14]
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of analyte solutions. Each solution should contain a fixed, saturating concentration of the PROTAC and a serial dilution of the target protein.
-
As a negative control, prepare a serial dilution of the target protein alone (without PROTAC) to measure any direct interaction with the E3 ligase.[19]
-
Inject the analyte series over the immobilized E3 ligase surface.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 binding) to determine the kinetic parameters for ternary complex formation.[14]
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data.
-
Subtract a buffer-only injection ("blank") to correct for drift.
-
Calculate the cooperativity factor (α) using the Kₙ values obtained from the binary (Step 2) and ternary (Step 3) experiments.
-
Protocol 2: Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)
AlphaLISA is a bead-based, no-wash immunoassay that is highly sensitive and well-suited for high-throughput screening.[11][16]
Principle: The target protein and E3 ligase are tagged with different epitopes (e.g., GST and FLAG). AlphaLISA Donor and Acceptor beads coated with antibodies against these tags are added. When the PROTAC brings the POI and E3 ligase into close proximity, the Donor and Acceptor beads are also brought together. Upon excitation of the Donor beads at 680 nm, a singlet oxygen is released, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. The strength of the signal is proportional to the amount of ternary complex formed.
Materials:
-
FLAG-tagged DDB1-CRBN complex
-
GST-tagged target protein (POI)
-
This compound-based PROTAC
-
AlphaLISA Anti-FLAG Acceptor beads
-
AlphaLISA Anti-GST Donor beads
-
AlphaLISA Assay Buffer
-
White, opaque 384-well microplates
-
Plate reader capable of AlphaLISA detection
Methodology:
-
Reagent Preparation:
-
Prepare all reagents in AlphaLISA Assay Buffer.
-
Create a serial dilution of the PROTAC. A 12-point, 3-fold dilution starting from ~50 µM is a typical range to ensure observation of the hook effect.[16]
-
Prepare a mix of the GST-POI and FLAG-CRBN proteins at a concentration that is 4x the final desired assay concentration (e.g., final concentration of 5-20 nM each).
-
Prepare a mix of Anti-GST Donor and Anti-FLAG Acceptor beads at 2x the final concentration (e.g., final concentration of 20 µg/mL). Prepare this mix in the dark.
-
-
Assay Procedure (384-well format, 20 µL final volume):
-
Add 5 µL of the 4x protein mix to each well.
-
Add 5 µL of the 4x PROTAC serial dilution to the appropriate wells. Add 5 µL of buffer with matched DMSO concentration to control wells.
-
Incubate for 60 minutes at room temperature to allow the ternary complex to form.
-
Add 10 µL of the 2x AlphaLISA bead mix to all wells.
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal (counts) against the log of the PROTAC concentration.
-
The resulting bell-shaped curve can be used to determine the peak of ternary complex formation and the DC₅₀ (concentration at which 50% of the signal is lost on the right side of the curve), which indicates the transition to binary complex formation (the hook effect).[16]
-
Data Presentation
Quantitative data from these assays should be organized to allow for clear comparison between different PROTAC molecules.
Table 1: Representative Biophysical Data for Pomalidomide-Based PROTACs This table presents example data ranges based on published results for pomalidomide-based PROTACs to illustrate data presentation. Actual results will vary based on the target protein and linker chemistry.
| PROTAC ID | Assay | Target Protein | Binary Kₙ (PROTAC to CRBN) | Ternary Kₙ (POI::PROTAC::CRBN) | Cooperativity (α) | Reference |
| PROTAC-A | SPR | BRD4 | ~3 µM | ~150 nM | ~20 | [17] |
| PROTAC-B | ITC | PPM1D | ~3 µM | ~100 nM | ~30 | [17][18] |
| PROTAC-C | AlphaLISA | BRD4 | - | Peak at ~200 nM | - | [16] |
Table 2: Typical Assay Parameters for Ternary Complex Analysis
| Parameter | Surface Plasmon Resonance (SPR) | AlphaLISA | Isothermal Titration Calorimetry (ITC) |
| Principle | Mass change on sensor surface | Proximity-based light emission | Heat change upon binding |
| Output | kₐ, kₔ, Kₙ (Affinity, Kinetics) | Proximity Signal (Endpoint) | Kₙ, ΔH, ΔS (Thermodynamics) |
| Protein Req. | Medium | Low | High |
| Throughput | Low to Medium | High | Low |
| Labeling | No (unless capture-based) | Yes (Tags for beads) | No |
| Key Insight | Real-time binding kinetics, cooperativity | Complex formation, hook effect | Binding thermodynamics, stoichiometry |
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | polymer-books [polymer-books.com]
- 9. alfa-labotrial.com [alfa-labotrial.com]
- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. diva-portal.org [diva-portal.org]
- 16. resources.revvity.com [resources.revvity.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
Troubleshooting & Optimization
Troubleshooting poor solubility of Pomalidomide-PEG2-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Pomalidomide-PEG2-OH.
Troubleshooting Guide: Poor Solubility of this compound
Researchers may encounter difficulties in dissolving this compound. This guide provides a systematic approach to troubleshoot and overcome these solubility challenges.
Initial Assessment:
Before attempting to dissolve the compound, it is crucial to understand its basic characteristics. Pomalidomide, the parent compound, is known for its low aqueous solubility.[1] The addition of a PEG2 (polyethylene glycol) linker is generally intended to improve solubility, but challenges may still arise.[2][3]
Systematic Troubleshooting Workflow:
If you are experiencing poor solubility, follow the workflow below. This logical progression of steps will help you identify a suitable solvent system for your experiment.
Caption: A stepwise workflow for troubleshooting the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
A1: Based on the properties of the parent compound, Pomalidomide, it is recommended to start with common organic solvents. Pomalidomide is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] It is sparingly soluble in aqueous buffers.[4] For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[4]
Q2: Can I heat the solution to improve the solubility of this compound?
A2: Gentle heating (e.g., to 30-40°C) can be employed to aid dissolution. However, it is crucial to monitor the stability of the compound at elevated temperatures. Prolonged or excessive heating should be avoided to prevent potential degradation.
Q3: Are there any co-solvents that can enhance the solubility of this compound?
A3: Yes, using a co-solvent system can be effective. For Pomalidomide, a mixture of DMSO and PBS (pH 7.2) has been used.[4] You can experiment with different ratios of a primary organic solvent (like DMSO) and a less polar or aqueous co-solvent.
Q4: How does pH affect the solubility of this compound?
A4: The parent compound, Pomalidomide, has low solubility in all pH solutions (~0.01 mg/mL).[1] While the PEG linker may alter this, it is worth investigating the effect of pH on the solubility of the PEGylated compound in your specific buffer system. A pH titration experiment can help identify the optimal pH for dissolution.
Q5: What if the compound still doesn't dissolve? Are there other techniques to try?
A5: If standard solvents and techniques are unsuccessful, you can consider using solubilizing agents. For instance, the solubility of Pomalidomide has been shown to be improved by forming inclusion complexes with cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD).[5] The use of surfactants like Tween 80 in formulations has also been noted.[6]
Data Presentation
Table 1: Solubility of Pomalidomide (Parent Compound)
| Solvent | Solubility | Concentration (mM) | Temperature (°C) | Source |
| Dimethyl Sulfoxide (DMSO) | ~54 mg/mL | ~197.62 | 25 | [7] |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | ~182.99 | Not Specified | [7] |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | ~54.9 | Not Specified | [4] |
| Dimethylformamide (DMF) | ~10 mg/mL | ~36.6 | Not Specified | [4] |
| Ethanol | Insoluble | Not Applicable | 25 | [7] |
| Water | Insoluble (~0.01 mg/mL) | ~0.037 | Not Specified | [1][7] |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | ~0.51 | Not Specified | [4] |
Note: The solubility of this compound may differ from the parent compound. This table is provided as a reference for initial solvent selection.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a standard procedure for determining the equilibrium (thermodynamic) solubility of a compound.[7]
Materials:
-
This compound
-
Selected solvent(s)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of this compound to a glass vial. Ensure there is enough solid to have undissolved material at the end of the experiment.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with the solvent as needed to fall within the linear range of your analytical method.
-
Analyze the concentration of the dissolved this compound using a validated HPLC method or another quantitative technique.[7]
-
-
Quantification:
-
Prepare a standard curve of this compound with known concentrations in the same solvent.
-
Determine the concentration of the saturated solution by comparing its analytical response to the standard curve, accounting for any dilutions.
-
Mandatory Visualization
Pomalidomide Signaling Pathway
Pomalidomide functions as a molecular glue that binds to the E3 ubiquitin ligase Cereblon (CRBN).[][9] This binding event leads to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][9] This targeted protein degradation is central to its immunomodulatory and anti-cancer effects.[]
References
- 1. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 3. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pomalidomide | E3 ligase ligand | TNFa inhibitor | anti-angiogenic agent | immunomodulator | CAS 19171-19-8 | CC-4047 | actimid | InvivoChem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
Optimizing Pomalidomide-PEG Linkers for PROTACs: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Proteolysis-Targeting Chimera (PROTAC) linker length, with a specific focus on Pomalidomide-PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a Pomalidomide-based PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, Pomalidomide for Cereblon/CRBN), and a linker connecting them.[1][2] The linker's primary function is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4] The length of the PEG linker is a crucial parameter that dictates the efficacy of a PROTAC for several reasons:
-
Ternary Complex Formation: An optimal linker length is necessary to span the distance between the E3 ligase and the target protein, allowing for a productive ternary complex to form.[4]
-
Steric Hindrance: If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[4][5]
-
Complex Stability: Conversely, if the linker is too long, it may lead to an entropically unfavorable and unstable ternary complex, as it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[4][5] This can also lead to the "hook effect," where at high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, reducing degradation efficiency.[4]
Q2: How does the PEG composition of the linker influence PROTAC performance beyond just length?
A2: Polyethylene glycol (PEG) linkers are frequently used due to their favorable physicochemical properties.[3] Compared to more hydrophobic linkers like alkyl chains, PEG linkers offer several advantages:
-
Improved Solubility and Permeability: PEG linkers are hydrophilic, which can enhance the solubility and cell permeability of the PROTAC molecule.[1][4]
-
Flexibility: The flexibility of PEG linkers can allow the PROTAC to adopt a more favorable conformation for ternary complex formation.[3]
-
Reduced Non-specific Binding: The hydrophilicity of PEG can reduce non-specific binding and improve the pharmacokinetic profile of the PROTAC.
However, it's important to note that the ether oxygens in the PEG chain can sometimes lead to lower metabolic stability compared to alkyl chains.[1] The optimal linker composition must be determined empirically for each new PROTAC system.[3]
Q3: Where on the Pomalidomide moiety should the linker be attached?
A3: The attachment point of the linker to the pomalidomide core can significantly impact PROTAC activity. Studies have shown that substitution at the C5 position of the phthalimide ring can lead to higher degradation activity compared to C4 substitution.[4] Furthermore, modifications at the C5 position have been shown to reduce the off-target degradation of endogenous zinc finger proteins, a common issue with pomalidomide-based PROTACs.[6][7]
Q4: What is a reasonable starting point for screening Pomalidomide-PEG linker lengths?
A4: A common strategy is to synthesize a small library of PROTACs with varying PEG linker lengths. Based on published data, starting with linkers that result in a chain of approximately 12-20 atoms between the two ligands is a reasonable starting point.[8] For example, this could correspond to PEG linkers with 3 to 6 ethylene glycol units. It is crucial to screen a range of lengths to identify the optimal one for your specific target.[8]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| No or low target degradation observed with any tested linker length. | 1. Ineffective ternary complex formation. 2. Low cell permeability of the PROTACs. 3. Low expression of Cereblon (CRBN) in the cell line. 4. Hydrolytic instability of the PROTAC. | 1. Synthesize PROTACs with a wider range of PEG linker lengths (e.g., from 2 to 12 PEG units). Consider including more rigid or flexible linkers to explore different conformational spaces. 2. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the linker to improve solubility and permeability.[8] 3. Confirm CRBN expression in your cell line via Western Blot. If it is low, consider using a different cell line with higher CRBN expression.[8] 4. Evaluate the stability of your PROTACs in aqueous buffer at physiological pH. The linker attachment point on pomalidomide can influence stability.[9] |
| "Hook Effect" observed (degradation efficiency decreases at higher concentrations). | The PROTAC concentration is too high, leading to the formation of binary complexes (PROTAC-target or PROTAC-CRBN) instead of the productive ternary complex.[4] | 1. Perform a dose-response experiment with a wider range of concentrations, including lower concentrations, to identify the optimal degradation concentration. 2. This is an inherent property of many PROTACs and indicates successful ternary complex formation at lower concentrations. |
| High variability in degradation between replicate experiments. | 1. Inconsistent cell seeding density or cell health. 2. Inaccurate PROTAC concentrations. 3. Variability in incubation times. | 1. Ensure consistent cell seeding and monitor cell health throughout the experiment.[8] 2. Carefully prepare and validate the concentrations of your PROTAC stock solutions.[8] 3. Use a precise timer for all incubation steps.[8] |
| Significant off-target degradation of other proteins, particularly zinc finger proteins. | The pomalidomide moiety itself can recruit and degrade certain endogenous proteins, known as neosubstrates (e.g., IKZF1, IKZF3).[6][9][10] | 1. Confirm off-target effects using proteomics. 2. Modify the pomalidomide ligand. Attaching the linker at the C5 position of the phthalimide ring can reduce neosubstrate degradation.[6][7] 3. Consider using alternative E3 ligase recruiters if off-target effects cannot be mitigated. |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker length on degradation efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 12 | > 1000 | < 20 |
| PROTAC B | 16 | ~100 | > 80 |
| PROTAC C | 21 | > 500 | ~40 |
| Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[11][12] |
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC X | 12 | Inactive | 0 |
| PROTAC Y | 15 | ~50 | > 90 |
| PROTAC Z | 17 | ~75 | > 90 |
| PROTAC W | 20 | > 200 | ~60 |
| For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[4][12] |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control.
Ternary Complex Formation Assay using AlphaLISA
This assay measures the formation of the Target Protein-PROTAC-E3 Ligase complex.
Protocol:
-
Reagent Preparation: Prepare tagged recombinant target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged CRBN/DDB1). Prepare the PROTAC compound at various concentrations.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC in assay buffer. Incubate at room temperature for 1 hour to allow complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells. Incubate in the dark at room temperature for 1 hour.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. An increase in the AlphaLISA signal indicates the formation of the ternary complex.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for optimizing PROTAC linker length.
References
- 1. precisepeg.com [precisepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the Hook Effect in Pomalidomide-PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the hook effect observed in Pomalidomide-PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of Pomalidomide-PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2][3] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.
Q2: What is the underlying mechanism of the hook effect with Pomalidomide-PROTACs?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations. A Pomalidomide-PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and the Cereblon (CRBN) E3 ligase, which is recruited by the pomalidomide moiety.[4][][6] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the CRBN E3 ligase, forming binary complexes (Target-PROTAC or CRBN-PROTAC).[3] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[3]
Q3: What are the consequences of the hook effect for my experimental results?
Q4: At what concentrations does the hook effect typically become apparent for Pomalidomide-PROTACs?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used. However, it is often observed at concentrations in the micromolar (µM) range. It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.
Troubleshooting Guide
Problem 1: My dose-response curve for a Pomalidomide-PROTAC shows a bell shape, with degradation decreasing at higher concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment with a broader and more granular range of PROTAC concentrations, especially at the higher end, to clearly define the bell-shaped curve.
-
Determine Optimal Concentration (DC50 and Dmax): Identify the concentration that yields the maximal degradation (Dmax). For future experiments, use concentrations at or below this optimal range.
-
Biophysical Validation: If possible, use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of the PROTAC to both the target protein and CRBN independently. Disparate affinities can contribute to a more pronounced hook effect.
-
Problem 2: My Pomalidomide-PROTAC shows no degradation at any tested concentration.
-
Likely Cause: This could be due to several factors, including experimental conditions or inherent properties of the PROTAC.
-
Troubleshooting Steps:
-
Test a Very Broad Concentration Range: It's possible the effective concentration is outside your initial test range. Test concentrations from picomolar to high micromolar.
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both the target protein and CRBN at sufficient levels using Western Blot or qPCR.
-
Confirm Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC can bind to the target protein and CRBN within the cell.[1]
-
Assess Ternary Complex Formation: Perform a co-immunoprecipitation (Co-IP) experiment to verify that the PROTAC can induce the formation of the ternary complex (Target-PROTAC-CRBN).
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.
-
Data Presentation
Table 1: Representative On-Target Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Hook Effect Observed |
| Compound A | Protein X | HEK293 | 15 | >90 | Yes, at >1 µM |
| Compound B | Protein Y | HeLa | 50 | ~85 | Yes, at >2 µM |
| Compound C (C5-modified) | Protein X | HEK293 | 10 | >95 | Reduced |
| Pomalidomide (alone) | IKZF1 | MM.1S | ~50 | >90 | No |
Note: Data is compiled from various sources and is representative. Experimental conditions may vary.
Experimental Protocols
Western Blotting for Dose-Response Curve and DC50/Dmax Determination
This protocol outlines the steps to quantify the degradation of a target protein following Pomalidomide-PROTAC treatment.
Materials:
-
Cell line expressing the target protein and CRBN
-
Pomalidomide-PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the Pomalidomide-PROTAC in cell culture medium. A wide concentration range (e.g., 0.01 nM to 10 µM) is recommended to identify the hook effect. Treat the cells with the different PROTAC concentrations and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and block the membrane.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein.
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is to confirm the PROTAC-induced interaction between the target protein and CRBN.
Materials:
-
Cell line expressing the target protein and CRBN
-
Pomalidomide-PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing Co-IP lysis buffer
-
Primary antibody against the target protein or CRBN for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Primary antibodies against the target protein and CRBN for Western blotting
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the Pomalidomide-PROTAC at a concentration expected to induce ternary complex formation (typically around the Dmax concentration). Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the PROTAC treatment to prevent degradation of the target protein and allow the ternary complex to accumulate.[4]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or CRBN).
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against both the target protein and CRBN. An increased signal for CRBN in the target protein immunoprecipitate (and vice-versa) in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Mandatory Visualizations
Caption: Mechanism of Pomalidomide-PROTAC action and the hook effect.
Caption: Troubleshooting workflow for the hook effect.
Caption: Pomalidomide-PROTAC signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Improving cell permeability of Pomalidomide-PEG2-OH PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Pomalidomide-PEG2-OH PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and what is its primary application?
A1: A this compound PROTAC is a proteolysis-targeting chimera that utilizes Pomalidomide as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This is connected via a 2-unit polyethylene glycol (PEG) linker with a terminal hydroxyl group (-OH) to a ligand that binds to a specific protein of interest (POI). The primary application of this bifunctional molecule is to induce the ubiquitination and subsequent proteasomal degradation of the target protein, making it a valuable tool in drug discovery and chemical biology.[2][4][5]
Q2: What is the mechanism of action for the Pomalidomide component of the PROTAC?
A2: Pomalidomide binds to the Cereblon (CRBN) protein, which is a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][6] This binding event recruits the E3 ligase to the PROTAC-POI complex, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[7] Polyubiquitination of the POI marks it for degradation by the 26S proteasome.[7]
Q3: What are the key physicochemical properties of this compound that influence cell permeability?
A3: The cell permeability of this compound PROTACs is influenced by several factors. PROTACs, in general, are often beyond the "Rule of 5" due to their high molecular weight (MW) and large polar surface area (PSA).[5][7][8] The Pomalidomide and PEG2-OH components contribute to these properties. The PEG linker, while improving solubility, can also increase the number of hydrogen bond acceptors, potentially affecting permeability. Lipophilicity (LogP) is another critical factor; a balance must be struck, as very high or very low lipophilicity can hinder membrane translocation.[1][9]
Q4: How does the PEG2 linker specifically impact the properties of the PROTAC?
A4: The 2-unit PEG linker serves to connect the Pomalidomide moiety to the target protein ligand. While PEG linkers can enhance aqueous solubility, which is crucial for administration and distribution, they can also influence cell permeability.[10] Shorter linkers, like PEG2, are sometimes associated with better permeability compared to longer PEG chains.[11][10] However, the overall effect on permeability is context-dependent and is also influenced by the properties of the attached POI ligand.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound PROTACs, focusing on cell permeability.
Issue 1: Low or No Target Protein Degradation Observed
-
Possible Cause 1: Poor Cell Permeability. The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting Steps:
-
Verify Physicochemical Properties: Calculate the MW, LogP, and PSA of your final PROTAC conjugate. Compare these values with those of known permeable PROTACs if available.
-
Perform a Permeability Assay: Conduct a direct measurement of cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.[12][13]
-
Optimize Dosing: Increase the concentration of the PROTAC in your experiment. Perform a dose-response curve to determine the optimal concentration for degradation.
-
Increase Incubation Time: Extend the incubation time to allow for more time for the PROTAC to accumulate inside the cells. A time-course experiment is recommended.
-
-
-
Possible Cause 2: PROTAC Instability. The PROTAC may be degrading in the cell culture medium or intracellularly.
-
Troubleshooting Steps:
-
Assess Stability: Use LC-MS to analyze the concentration of the intact PROTAC in the cell culture medium over the time course of your experiment.
-
Modify Experimental Conditions: If instability is observed, consider using fresh media changes during long incubation periods.
-
-
-
Possible Cause 3: Inefficient Ternary Complex Formation. Even with sufficient intracellular concentration, the PROTAC may not be effectively bringing together the target protein and the E3 ligase.
-
Troubleshooting Steps:
-
Binary Binding Assays: Confirm that the individual ligands (Pomalidomide and the POI ligand) are binding to their respective targets (CRBN and the POI) using techniques like fluorescence polarization or surface plasmon resonance.
-
Structural Modeling: Use computational modeling to predict the stability of the ternary complex.[7]
-
-
Issue 2: High Variability in Experimental Results
-
Possible Cause 1: Inconsistent Cell Health. Variations in cell passage number, confluency, or overall health can impact membrane integrity and permeability.[1]
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range.
-
Consistent Seeding: Ensure uniform cell seeding density and confluency at the start of each experiment.
-
-
-
Possible Cause 2: Inaccurate Dosing. Errors in the preparation of stock solutions or serial dilutions can lead to significant variability.
-
Troubleshooting Steps:
-
Fresh Solutions: Prepare fresh stock solutions and dilutions for each experiment.
-
Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques.
-
-
Quantitative Data Summary
For effective comparison, it is crucial to systematically evaluate the physicochemical properties and permeability of your this compound PROTACs.
Table 1: Physicochemical Properties Influencing Cell Permeability
| Property | Guideline for Good Permeability | Impact of this compound Moiety |
| Molecular Weight (MW) | < 500 Da (Lipinski's Rule) | Increases MW. |
| Lipophilicity (LogP) | < 5 (Lipinski's Rule) | Can increase or decrease LogP depending on the conjugated POI ligand. |
| Hydrogen Bond Donors | < 5 (Lipinski's Rule) | May increase the number of hydrogen bond donors. |
| Hydrogen Bond Acceptors | < 10 (Lipinski's Rule) | May increase the number of hydrogen bond acceptors. |
| Polar Surface Area (PSA) | < 140 Ų | Generally increases PSA. |
Table 2: Comparison of Permeability Assay Readouts
| Assay | Principle | Typical Readout | Interpretation |
| PAMPA | Passive diffusion across an artificial lipid membrane.[12] | Apparent Permeability Coefficient (Papp) | Higher Papp indicates better passive permeability. |
| Caco-2 Assay | Transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium. | Apparent Permeability Coefficient (Papp) and Efflux Ratio (ER) | Higher Papp (A to B) and low ER indicate good permeability and low active efflux. |
| NanoBRET™ Target Engagement | Measures target engagement in live cells versus permeabilized cells.[14] | Availability Index | A higher index suggests better intracellular availability. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a this compound PROTAC across an artificial lipid membrane.[10]
Materials:
-
PAMPA plate system (96-well format with a filter donor plate and an acceptor plate)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC compound stock solution in DMSO
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate, forming a lipid layer.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to a final concentration of 10-50 µM. Ensure the final DMSO concentration is <1%.
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble Plate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a sealed container to prevent evaporation.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) / Cequilibrium))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the filter membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = Equilibrium concentration
-
Visualizations
Caption: Mechanism of action of a this compound PROTAC.
Caption: Troubleshooting workflow for low target protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 5. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Strategies to enhance Pomalidomide-PROTAC stability in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Pomalidomide-PROTAC stability in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Pomalidomide-PROTAC instability in aqueous or cell culture media?
Pomalidomide-based PROTACs can exhibit instability in aqueous solutions primarily due to the chemical nature of the pomalidomide scaffold itself and the linker connecting it to the target protein binder. The main degradation pathways include:
-
Hydrolysis: The thalidomide-based scaffold, containing both phthalimide and glutarimide moieties, is susceptible to hydrolysis in aqueous solutions.[1] This can lead to the cleavage of the PROTAC molecule, rendering it inactive.
-
Metabolic Instability: The linker component is often a primary site for metabolic modifications by enzymes present in cellular systems or media supplements (like serum).[2] Common metabolic reactions include N-dealkylation and amide hydrolysis, which can break down the PROTAC.[3]
-
Chiral Instability: Pomalidomide and its derivatives possess a chiral center that can be unstable in solution, potentially leading to epimerization and loss of activity.[4]
Q2: How does the linker design influence the stability and performance of a Pomalidomide-PROTAC?
The linker is a critical component that significantly impacts a PROTAC's physicochemical properties, stability, and efficacy.[5] Key aspects of linker design include:
-
Composition: The chemical makeup of the linker affects solubility and metabolic stability. Hydrophilic linkers, such as polyethylene glycol (PEG), can enhance aqueous solubility.[5][6] Incorporating metabolically stable moieties like piperazine rings can also improve stability.[3]
-
Length: An optimal linker length is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase Cereblon (CRBN).[6] A linker that is too short may cause steric hindrance, while one that is too long can lead to an entropically unfavorable complex and increase the risk of the "hook effect".[6]
-
Attachment Point: The position where the linker is attached to the pomalidomide core significantly affects PROTAC activity and stability.[3][5] Studies have shown that modifying the C5 position of the phthalimide ring can reduce off-target degradation of zinc finger proteins and improve on-target potency compared to C4 modifications.[7][8]
Q3: What formulation strategies can be employed to enhance the stability and solubility of Pomalidomide-PROTACs?
Due to their large size and often poor physicochemical properties, PROTACs require specific formulation strategies to improve their stability and bioavailability.[9][10] Effective approaches include:
-
Amorphous Solid Dispersions (ASDs): Embedding the PROTAC within a polymer matrix (like HPMCAS) can create an ASD.[9][10] This strategy can enhance the dissolution profile and maintain the PROTAC in a supersaturated state, improving bioavailability and stability during storage.[9][10]
-
Lipid-Based Formulations: For lipophilic PROTACs, lipid-based systems such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve aqueous solubility and permeability.[2][11]
-
Chemical Modification: Introducing basic nitrogen-containing groups, such as pyridinyl or piperazinyl moieties, into the linker can help increase the solubility of the PROTAC molecule.[12]
Troubleshooting Guide
This guide addresses common experimental issues encountered with Pomalidomide-PROTACs.
Problem 1: I observe minimal or no degradation of my target protein.
This is a frequent issue that can stem from multiple factors. The following workflow can help diagnose the root cause.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.[13]
-
Step 1: Verify Compound Integrity and Stability.
-
Issue: The PROTAC may have degraded during storage or in the experimental medium.[13][14]
-
Solution: Confirm the chemical integrity of your PROTAC stock using LC-MS.[14] Assess its stability in your specific cell culture medium over the time course of your experiment by incubating the PROTAC in the medium, taking samples at different time points, and analyzing them via LC-MS/MS.[2]
-
-
Step 2: Assess Cell Permeability.
-
Issue: PROTACs are large molecules and may have poor cell permeability.[13]
-
Solution: Quantify the intracellular concentration of your PROTAC using LC-MS/MS. Alternatively, competitive engagement assays like NanoBRET can be used to evaluate cell permeability.[12] If permeability is low, consider redesigning the linker to improve physicochemical properties.[12]
-
-
Step 3: Evaluate Cereblon (CRBN) Expression.
-
Step 4: Investigate Ternary Complex Formation.
-
Issue: The PROTAC may not be effectively bringing the target protein and CRBN together.[14] The stability of this ternary complex often correlates with degradation efficiency.[1]
-
Solution: Perform a co-immunoprecipitation (Co-IP) experiment. In the presence of the PROTAC, pull down the target protein and blot for CRBN (or vice-versa).[14] Biophysical assays like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) can also measure ternary complex formation in vitro.[12][14]
-
-
Step 5: Assess Target Ubiquitination.
-
Issue: A ternary complex may form but not in a productive conformation for ubiquitination to occur.[13]
-
Solution: Conduct an in-cell ubiquitination assay. This involves immunoprecipitating the target protein after PROTAC treatment and then performing a Western blot for ubiquitin. An increase in the ubiquitin signal indicates successful ubiquitination.[8]
-
Problem 2: I'm observing a "hook effect" with reduced degradation at high concentrations.
-
Cause: The "hook effect" occurs when high PROTAC concentrations favor the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) over the productive ternary complex, thus reducing degradation efficiency.[6][13]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response: Always test your PROTAC over a broad concentration range (e.g., from low nanomolar to high micromolar) to identify the optimal degradation window and observe the characteristic bell-shaped curve of the hook effect.[13]
-
Use Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range. Avoid using excessively high concentrations.[13]
-
Enhance Cooperativity: If redesigning the PROTAC is an option, focus on modifications that promote positive cooperativity, which stabilizes the ternary complex over the binary ones.[13]
-
Problem 3: My degradation results are inconsistent between experiments.
-
Cause: The efficiency of the ubiquitin-proteasome system can be influenced by cell culture conditions.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and defined passage number range.[13]
-
Control Cell Confluency: Ensure consistent seeding densities and perform experiments at a similar cell confluency, as this can affect protein expression levels.[13]
-
Monitor Cell Health: Only use healthy, viable cells for your experiments.
-
Quantitative Data Summary
Linker attachment point and composition are critical for optimizing on-target potency while minimizing off-target effects.
Table 1: Impact of Linker Attachment Point on Potency and Off-Target Effects
This table compares an Anaplastic Lymphoma Kinase (ALK) targeting PROTAC with the linker attached at the C4 versus the C5 position of the pomalidomide scaffold.
| PROTAC | Target Protein | Cell Line | On-Target DC₅₀ (nM) | On-Target Dₘₐₓ (%) | Off-Target ZF Degradation Score |
| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 | High |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | Low |
| Data is representative and synthesized from published literature on C5-substituted analogs.[8] | |||||
| Off-target Zinc Finger (ZF) degradation score is a qualitative measure. "High" indicates significant degradation of multiple ZF proteins, while "Low" indicates minimal to no degradation.[8] |
This data illustrates that moving the linker from the C4 to the C5 position can result in a significant (5-fold) improvement in on-target potency and a desirable reduction in off-target activity.[8]
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a PROTAC to metabolism by liver enzymes.[2]
-
Materials: Pomalidomide-PROTAC, Human Liver Microsomes (HLM), NADPH regenerating system, 0.1 M Phosphate buffer (pH 7.4), Acetonitrile with internal standard.
-
Procedure:
-
Preparation: Prepare PROTAC working solutions by diluting a stock solution in phosphate buffer. Ensure the final organic solvent concentration is low (<1%). Thaw HLM on ice.
-
Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the PROTAC, followed immediately by the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to cold acetonitrile containing an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the remaining parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The in vitro half-life (t½) can be determined from the slope of the linear regression.[2]
-
Protocol 2: Western Blot for DC₅₀ and Dₘₐₓ Determination
This protocol quantifies the dose-dependent degradation of a target protein.[8]
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Why is my Pomalidomide-PROTAC not degrading the target protein?
Welcome to the Technical Support Center for Pomalidomide-PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
This guide addresses the common issue of a Pomalidomide-PROTAC failing to degrade its intended target protein. The troubleshooting process is broken down into a logical sequence of questions and experimental verifications.
Initial Question: Why is my Pomalidomide-PROTAC not degrading the target protein?
The lack of degradation can stem from issues at multiple stages of the PROTAC mechanism of action, from cellular entry to the final proteasomal degradation step. The following workflow provides a systematic approach to identifying the point of failure.
Technical Support Center: Optimizing PROTAC Concentration
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize PROTAC concentration for effective and specific protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to determine for an optimal PROTAC concentration?
The two most critical parameters for characterizing the efficacy of a PROTAC are DC50 and Dmax.[1]
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[2]
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.[2]
The goal is to use a concentration that achieves maximal degradation (at or near Dmax) without inducing cytotoxicity or off-target effects.[1]
Q2: What is the "hook effect" and how do I avoid it?
The "hook effect" is a phenomenon where increasing the PROTAC concentration beyond an optimal point leads to a decrease in degradation efficiency.[2] This results in a characteristic bell-shaped dose-response curve.[2] It occurs because at excessively high concentrations, the PROTAC is more likely to form unproductive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[1][2] To avoid this, it is essential to perform a full dose-response curve across a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration window before degradation decreases.[2][3]
Q3: How long should I incubate my cells with the PROTAC?
The optimal treatment time can vary significantly depending on the specific PROTAC, its mechanism, and the cell line used.[1][3] It is recommended to perform a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours) to identify the time point at which maximum degradation occurs.[3] Some degraders can achieve significant degradation within a few hours, while others may require longer incubation periods.[3][4]
Q4: How can I minimize off-target effects?
Minimizing off-target effects is crucial for accurate data interpretation.[5] Key strategies include:
-
Titrate the concentration: Use the lowest effective concentration that achieves robust target degradation, as determined by a dose-response experiment.[5]
-
Perform washout experiments: Remove the PROTAC from the cell culture and monitor the recovery of the target protein levels and the reversal of any observed phenotype to confirm the effects are due to specific degradation.[5]
-
Use selectivity assays: Employ proteomic methods to identify other proteins that may be degraded by the PROTAC. Shorter treatment times (<6 hours) are often used to distinguish direct targets from downstream effects.[4]
-
Modify the PROTAC: The linker, target-binding warhead, and choice of E3 ligase can all be modified to improve selectivity.[6]
Q5: What are the essential negative controls for a PROTAC experiment?
Proper negative controls are critical for validating the specific mechanism of action of your PROTAC.[3] Essential controls include:
-
Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that cannot bind to the target or the E3 ligase, confirming that ternary complex formation is required.[1][3]
-
E3 Ligase Ligand Only: The molecule that binds the E3 ligase, to control for effects independent of target degradation.[3]
-
Target Ligand Only: The molecule that binds the target protein, to differentiate between degradation and simple inhibition.[3]
-
Proteasome Inhibitor: Pre-treatment with an inhibitor like MG132 should rescue the target protein from degradation, confirming the involvement of the proteasome.[3][7]
-
Neddylation Inhibitor: Pre-treatment with an inhibitor like MLN4924 can confirm the role of Cullin-RING E3 ligases.[3]
Troubleshooting Guide
This section addresses common issues encountered during PROTAC concentration optimization experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Degradation | 1. Suboptimal PROTAC Concentration: The concentration is too low or is in the "hook effect" region.[2] 2. Inappropriate Treatment Time: The incubation period is too short for the degradation machinery to act.[3] 3. Low Cell Permeability: The PROTAC molecule is not efficiently entering the cells.[3][4] 4. Low E3 Ligase Expression: The cell line does not express sufficient levels of the recruited E3 ligase (e.g., VHL or Cereblon).[1][3] 5. Poor Ternary Complex Formation: The PROTAC is unable to effectively bridge the target protein and the E3 ligase.[8] | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50 and identify the optimal concentration.[3] 2. Conduct a time-course experiment (e.g., 2 to 48 hours) to find the optimal incubation period.[3] 3. Assess cell permeability using specialized assays. Consider modifying the PROTAC linker to improve permeability.[4][9] 4. Verify the expression level of the required E3 ligase in your cell line via Western Blot or qPCR.[1] 5. Use biophysical assays (e.g., FRET, SPR, AlphaLISA) to confirm ternary complex formation.[10][11] |
| "Hook Effect" Observed | 1. PROTAC Concentration is Too High: Excessive PROTAC leads to the formation of non-productive binary complexes.[1][2] | 1. Use a lower concentration of the PROTAC. The optimal concentration is at the peak of the dose-response curve before degradation starts to decrease.[1] Perform a detailed dose-response curve with smaller concentration increments in the higher range.[3] |
| High Cell Toxicity | 1. PROTAC Concentration is Too High: The concentration used is cytotoxic to the cells.[1] 2. Off-Target Effects: The PROTAC is degrading other essential proteins, leading to cell death.[8] | 1. Lower the PROTAC concentration. Determine the IC50 for cell viability in parallel and work at concentrations well below this value.[1] 2. Use a lower, more specific concentration. Compare the effects with a negative control PROTAC and perform proteomics to identify off-targets.[1][6] |
| Inconsistent Results | 1. Variability in Cell Culture: Differences in cell confluency, passage number, or health can affect the ubiquitin-proteasome system.[6] 2. PROTAC Stock Instability: Repeated freeze-thaw cycles can degrade the compound.[1] | 1. Standardize cell seeding density to ensure consistent confluency (e.g., 70-80%) at the start of experiments. Use cells within a defined passage number range.[1][6] 2. Aliquot the PROTAC stock solution upon receipt and store at -80°C to avoid degradation.[1] |
Data Summary Tables
Table 1: Example Dose-Response Data for a Hypothetical PROTAC
| PROTAC Conc. (nM) | Normalized Target Level (%) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 0.1 | 98 | 2 |
| 1 | 85 | 15 |
| 10 | 52 | 48 |
| 100 | 15 | 85 |
| 1000 | 10 | 90 |
| 5000 | 25 | 75 |
| 10000 | 40 | 60 |
Data is hypothetical and for illustrative purposes. From this data, the DC50 is ~10 nM and Dmax is 90% at 1 µM. The hook effect is observed at concentrations above 1 µM.
Table 2: Comparison of Common Biophysical Assays for Ternary Complex Analysis
| Assay Technique | Principle | Key Information Provided |
| Surface Plasmon Resonance (SPR) | Monitors changes in refractive index upon binding to a sensor chip.[] | Real-time kinetics (kon, koff), binding affinity (KD) of binary and ternary complexes.[10][] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction.[10] | Thermodynamics of binding (ΔH, ΔS), stoichiometry, and binding affinity (KD).[10] |
| NanoBRET™/FRET | Measures energy transfer between a bioluminescent donor and a fluorescent acceptor.[13][14] | In-cell, real-time measurement of ternary complex formation and stability.[13][14] |
| AlphaLISA® | Proximity-based assay where singlet oxygen from a donor bead excites an acceptor bead.[11] | Homogeneous, high-throughput detection of ternary complex formation; often shows a bell-shaped curve.[11][15] |
Experimental Protocols & Visualizations
General Workflow for PROTAC Concentration Optimization
The following workflow outlines the key steps from initial screening to validating the optimal PROTAC concentration.
Protocol 1: Dose-Response Curve for Target Degradation by Western Blot
This protocol outlines the steps to determine the concentration-dependent degradation of a target protein.[3]
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.[1]
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (e.g., DMSO).[3] Incubate for the predetermined optimal time (e.g., 24 hours).[1]
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[1]
-
Transfer the separated proteins to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[1] Also, incubate with a loading control antibody (e.g., GAPDH or β-actin).[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1]
-
-
Data Analysis:
-
Develop the blot using an ECL substrate and image the chemiluminescence.[3]
-
Quantify the band intensities using densitometry software.[16]
-
Normalize the target protein band intensity to the loading control.[16]
-
Plot the normalized target levels against the log of the PROTAC concentration. Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[3][16]
-
Troubleshooting Flowchart: No or Poor Degradation
If you are not observing the expected degradation of your target protein, use this flowchart to diagnose the potential issue.
Visualizing the PROTAC "Hook Effect"
This diagram illustrates the molecular interactions that lead to the hook effect at high PROTAC concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. escholarship.org [escholarship.org]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. Ternary Complex Formation [france.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
Addressing variability in replicate Pomalidomide-PROTAC experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing variability and troubleshooting common issues in Pomalidomide-PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a Pomalidomide-PROTAC?
A1: A Pomalidomide-PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to eliminate specific unwanted proteins.[1] It consists of three parts: a ligand that binds to your protein of interest (POI), a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By simultaneously binding the POI and CRBN, the PROTAC forms a ternary complex, bringing the E3 ligase into close proximity with the target.[1][3] This induced proximity allows the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the cell's proteasome.[1][4] The PROTAC molecule itself is not degraded and can act catalytically to destroy multiple copies of the target protein.[1][5]
Q2: What are the critical parameters for quantifying PROTAC efficacy?
A2: The efficacy of a PROTAC is primarily measured by two key parameters:
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.[1]
-
Dₘₐₓ: The maximum percentage of protein degradation that can be achieved with the PROTAC.[1] These values are typically determined by generating a dose-response curve from a Western blot or another quantitative protein detection method.[6]
Q3: What is the "hook effect" and how can it be managed?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[6][7] This occurs because excessive PROTAC molecules are more likely to form separate binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[6] To mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve.[6] Testing at lower concentrations, often in the nanomolar to low micromolar range, can help identify the "sweet spot" for maximal degradation.[6]
Q4: What are the most common sources of experimental variability?
A4: Variability in replicate experiments can stem from several factors:
-
Cellular Conditions: The passage number, confluency, and overall health of cells can significantly impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[6]
-
Compound Stability: The PROTAC molecule may be unstable in the cell culture medium over the course of the experiment.[6]
-
Assay Execution: Inconsistent cell seeding densities, incubation times, or pipetting errors can lead to run-to-run variability.[8]
-
E3 Ligase Expression: The expression levels of CRBN can differ between cell lines, which may affect the activity of pomalidomide-based PROTACs.[6]
Pomalidomide-PROTAC Mechanism of Action
Caption: The PROTAC brings the Target Protein and CRBN E3 Ligase together.
Troubleshooting Guides
Issue 1: Inconsistent or No Protein Degradation
Q: My PROTAC is not causing the degradation of my target protein. What are the common reasons and how can I troubleshoot this?
A: A lack of degradation can be due to several factors. A systematic approach is necessary to pinpoint the issue.[9]
Table 1: Troubleshooting Guide for Lack of Protein Degradation
| Potential Cause | Recommended Troubleshooting Step & Rationale |
|---|---|
| Poor Cell Permeability | PROTACs are large molecules and may struggle to cross the cell membrane.[6][10] Solution: Perform a cellular permeability assay (e.g., Caco-2) or a NanoBRET® TE Intracellular E3 Ligase Assay to assess intracellular availability.[11][12] |
| Lack of Target or E3 Ligase Engagement | The PROTAC may not be binding to its intended targets inside the cell.[6] Solution: Confirm binary engagement using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a competitive binding assay.[6][13] |
| Inefficient Ternary Complex Formation | Even with binary binding, the PROTAC may not effectively bring the target and E3 ligase together.[6] Solution: Use Co-Immunoprecipitation (Co-IP) or a NanoBRET® Ternary Complex Assay to confirm the formation of the POI-PROTAC-CRBN complex in cells.[9][12] |
| No Ubiquitination | The ternary complex may form in a non-productive conformation, preventing the E3 ligase from ubiquitinating the target.[6][9] Solution: Perform an in-cell ubiquitination assay. Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate, then immunoprecipitate the target and blot for ubiquitin.[6][9] |
| Inactive Proteasome Machinery | The cell's intrinsic degradation machinery may be compromised. Solution: Use a proteasome activity assay kit. As a crucial control, co-treat cells with your PROTAC and a proteasome inhibitor; degradation should be blocked or rescued.[9] |
| Low E3 Ligase Expression | The chosen cell line may not express sufficient levels of CRBN.[6] Solution: Verify CRBN expression levels via Western blot or qPCR. Select a cell line with known robust CRBN expression.[6][14] |
Issue 2: High Replicate Variability
Q: I am observing significant variability between my experimental replicates. How can I improve consistency?
A: Consistency is key for reliable data. Standardizing your experimental conditions is crucial.
Table 2: Factors Contributing to Experimental Variability and Mitigation Strategies
| Factor | Mitigation Strategy |
|---|---|
| Cell Culture Conditions | Standardize cell culture protocols. Use cells within a defined, narrow passage number range and ensure consistent seeding densities and confluency at the time of treatment.[6] |
| PROTAC Compound Stability | Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment. If unstable, consider shorter incubation times or fresh media changes.[6] |
| Assay Technique | Use calibrated pipettes and consistent techniques. For plate-based assays, be mindful of edge effects. Automating liquid handling can reduce run-to-run variability.[8] |
| Data Analysis | Ensure consistent protein loading in Western blots by normalizing to a stable housekeeping protein. Use densitometry software for quantification.[6] |
Issue 3: Off-Target Effects
Q: My PROTAC is degrading proteins other than my intended target. How can I improve its selectivity?
A: Off-target effects are a known challenge, particularly with pomalidomide-based PROTACs, which can degrade endogenous zinc-finger (ZF) proteins.[15][16]
Table 3: Strategies to Reduce Off-Target Effects
| Strategy | Rationale & Approach |
|---|---|
| Optimize the Pomalidomide Moiety | The pomalidomide moiety itself can recruit and degrade natural "neosubstrates" like certain ZF proteins.[7][15] Solution: Modify the pomalidomide structure. Shifting the linker attachment point from the C4 to the C5 position of the phthalimide ring has been shown to sterically hinder interactions with ZF proteins, reducing off-target degradation while maintaining on-target potency.[2][15] |
| Optimize the Target-Binding Warhead | If the ligand for your target protein is not highly selective, the PROTAC may degrade other proteins bound by the warhead.[6][17] Solution: Use a more selective binder for your protein of interest. |
| Modify the Linker | The linker's length, composition, and attachment point can influence the geometry of the ternary complex and which proteins are presented for ubiquitination.[6][14] Solution: Systematically vary the linker to find an optimal conformation that favors on-target degradation. |
| Conduct Global Proteomics | It is essential to understand the global impact of your PROTAC on the cellular proteome.[18] Solution: Use quantitative mass spectrometry (e.g., TMT-based proteomics) to identify all proteins that are degraded upon PROTAC treatment.[6] Shorter treatment times are recommended to identify direct targets.[10] |
Troubleshooting and Experimental Workflows
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
Caption: A general workflow for a protein degradation experiment.
Detailed Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Analysis
-
Cell Treatment and Lysis:
-
Seed cells in a multi-well plate at a consistent density and allow them to adhere overnight.
-
Treat cells with a serial dilution of your Pomalidomide-PROTAC for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
After incubation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of total protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein and a primary antibody for a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and image the chemiluminescence.[6]
-
Quantify the band intensities using densitometry software.[6]
-
Normalize the target protein band intensity to the loading control band intensity for each sample.[6]
-
Calculate the percentage of protein remaining relative to the vehicle control and plot against PROTAC concentration to determine DC₅₀ and Dₘₐₓ.[6]
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.[6]
-
Cell Treatment:
-
Seed cells and treat with the PROTAC at a concentration known to induce degradation.
-
Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting. This allows ubiquitinated proteins to accumulate.[9]
-
-
Cell Lysis:
-
Lyse the cells under denaturing conditions (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions and inhibit deubiquitinating enzymes.[6]
-
-
Immunoprecipitation (IP):
-
Dilute the lysates to reduce the SDS concentration and pre-clear with protein A/G beads.
-
Immunoprecipitate the target protein using a specific antibody overnight at 4°C.[6]
-
Capture the immune complexes with protein A/G beads.
-
-
Western Blot Analysis:
-
Wash the beads thoroughly, then elute the immunoprecipitated proteins.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody. A smear of high-molecular-weight bands in the PROTAC-treated sample indicates poly-ubiquitination of your target protein. You can re-probe the membrane with the target protein antibody to confirm successful IP.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Degradation and PROTACs [promega.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. biocompare.com [biocompare.com]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Refining Purification Methods for Pomalidomide-PEG2-OH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification methods for Pomalidomide-PEG2-OH conjugates. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound conjugates?
A1: During the synthesis of Pomalidomide-PEG based PROTACs, several types of impurities can arise. These include unreacted starting materials such as 4-fluorothalidomide and the amino-PEG2-OH linker, excess PEGylating reagent, and various reaction byproducts.[1] A notable byproduct can result from a competing nucleophilic acyl substitution reaction, which displaces the glutarimide ring of pomalidomide.[1] This impurity can be particularly challenging as it may co-elute with the desired this compound product during HPLC purification.[1] Additionally, if dimethylformamide (DMF) is used as a solvent, a dimethylamine-containing byproduct may form.
Q2: Why is the purification of this compound challenging?
A2: The primary challenge in purifying this compound lies in the physicochemical properties imparted by the polyethylene glycol (PEG) chain. While the PEG linker enhances solubility, it also significantly increases the molecule's polarity and hydrodynamic radius. This can lead to issues such as peak broadening and tailing in reversed-phase HPLC, making it difficult to achieve sharp, well-resolved peaks. Furthermore, the similarity in properties between the desired conjugate and certain impurities, like the aforementioned acyl substitution byproduct, can result in co-elution, complicating the isolation of the pure compound.[1]
Q3: What are the recommended initial purification strategies for a crude this compound reaction mixture?
A3: A common initial purification strategy involves flash column chromatography on silica gel. Due to the polar nature of the this compound conjugate, a polar mobile phase system is typically required. A gradient elution from a less polar solvent system (e.g., dichloromethane/methanol) to a more polar one can effectively separate the desired product from less polar impurities. It is advisable to perform a preliminary thin-layer chromatography (TLC) analysis to determine the optimal solvent system for separation before proceeding with flash chromatography.
Q4: How can I improve the resolution of my this compound conjugate during preparative HPLC purification?
A4: To improve resolution during preparative HPLC, several parameters can be optimized. Adjusting the mobile phase composition is a critical first step. A shallower gradient of the organic modifier (e.g., acetonitrile or methanol) in water can enhance the separation of closely eluting compounds. The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), can improve peak shape by minimizing interactions with free silanol groups on the stationary phase.[2] Optimizing the flow rate can also impact resolution; a lower flow rate generally provides better separation but increases the run time.[2]
Q5: Are there any chemical treatment methods to remove specific impurities before purification?
A5: Yes, for the specific byproduct resulting from nucleophilic acyl substitution, a scavenging strategy using taurine has been reported to be effective.[1] Taurine can selectively react with and remove this impurity, simplifying the subsequent chromatographic purification.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks in HPLC | - High molecular weight and flexibility of the PEG chain.- Secondary interactions with the stationary phase. | - Optimize the mobile phase gradient; a shallower gradient can improve peak shape.- Lower the flow rate to allow for better equilibration.- Increase the column temperature slightly (e.g., to 30-40 °C) to reduce viscosity and improve mass transfer. |
| Peak Tailing in HPLC | - Interaction of the analyte with active sites (free silanols) on the silica-based stationary phase.[3]- Column overload.[4]- Presence of a co-eluting impurity.[3] | - Add a mobile phase modifier like 0.1% TFA or formic acid to suppress silanol interactions.- Reduce the sample concentration or injection volume.[4]- Use a high-purity, end-capped HPLC column.- If a co-eluting impurity is suspected, adjust the mobile phase composition or try a different stationary phase chemistry. |
| Low Recovery from Purification | - Irreversible adsorption of the polar conjugate to the stationary phase.- Precipitation of the sample on the column. | - For flash chromatography, consider using a more polar solvent system or adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase.- For HPLC, ensure the sample is fully dissolved in the mobile phase before injection. Pre-filtering the sample can prevent clogging of the column frit. |
| Inconsistent Retention Times in HPLC | - Inadequate column equilibration between runs.- Changes in mobile phase composition (e.g., evaporation of the organic component).- Fluctuation in column temperature. | - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.- Prepare fresh mobile phase daily and keep the solvent bottles capped.- Use a column oven to maintain a consistent temperature. |
| Difficulty Removing All Impurities | - Co-elution of impurities with similar polarity to the product. | - Employ orthogonal purification methods. For example, follow up reversed-phase HPLC with a normal-phase chromatography step or recrystallization.- For the known acyl substitution byproduct, consider pre-treatment with taurine.[1] |
Experimental Protocols
Preparative Reversed-Phase HPLC
This protocol is a general guideline and may require optimization for specific instruments and crude sample purity.
-
Column Selection: A C18 stationary phase is a suitable starting point. Column dimensions will depend on the amount of material to be purified (e.g., 19 x 150 mm for up to 100 mg of crude material).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Sample Preparation: Dissolve the crude this compound conjugate in a minimal amount of a solvent mixture that is compatible with the initial mobile phase conditions (e.g., a small amount of DMSO topped up with Mobile Phase A). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 10-20 mL/min (will vary based on column dimensions).
-
Detection: UV at a wavelength where Pomalidomide has strong absorbance (e.g., 220 nm or 254 nm).
-
Gradient: A shallow gradient is recommended. For example:
-
0-5 min: 10% B
-
5-35 min: 10% to 60% B
-
35-40 min: 60% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 10% B
-
50-60 min: 10% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the desired product.
-
Post-Purification: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Flash Column Chromatography
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).
-
Mobile Phase Selection: Determine an appropriate solvent system using TLC. A common mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH). A gradient elution is often effective.
-
Column Packing: Pack the column with a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Start with a less polar mobile phase (e.g., 1-2% MeOH in DCM) and gradually increase the polarity (e.g., up to 10-15% MeOH in DCM) to elute the this compound conjugate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Pool the pure fractions and concentrate under reduced pressure.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for HPLC peak tailing.
References
Validation & Comparative
Pomalidomide-PEG2-OH vs. Pomalidomide-PEG3-OH: A Comparative Guide to PROTAC Efficacy
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal efficacy. The linker connecting the target protein ligand and the E3 ligase ligand plays a critical role in the formation of a productive ternary complex, which ultimately dictates the efficiency of target protein degradation. This guide provides a comparative analysis of two commonly used PEG linkers in pomalidomide-based PROTACs, Pomalidomide-PEG2-OH and Pomalidomide-PEG3-OH, to assist researchers, scientists, and drug development professionals in their PROTAC design endeavors.
The Influence of Linker Length on PROTAC Activity
The length of the linker in a PROTAC is a crucial determinant of its ability to induce a stable and productive ternary complex between the target protein and the E3 ligase.[1] A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex. Conversely, a linker that is too long may not effectively bring the two proteins together for efficient ubiquitination.[1] Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[1] The choice between a PEG2 and a PEG3 linker represents a subtle yet potentially significant modification in linker length that can impact the overall efficacy of the degrader.
While direct head-to-head comparative studies for this compound and Pomalidomide-PEG3-OH in a single PROTAC system are not extensively available in the public domain, we can infer the potential impact of this linker length variation from studies on various pomalidomide-based PROTACs. The following sections present a synthesis of available data and principles of PROTAC design to guide the selection between these two linkers.
Data Presentation: Comparative Efficacy of Pomalidomide-Based PROTACs
The following tables summarize representative data for pomalidomide-based PROTACs, illustrating the impact of linker composition on degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ). It is important to note that the data is compiled from different studies, and experimental conditions may vary.
Table 1: Representative Degradation Data for PROTACs Targeting BRD4
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| Hypothetical PROTAC A | This compound | 25 | >90 | HeLa | Fictional |
| Hypothetical PROTAC B | Pomalidomide-PEG3-OH | 15 | >95 | HeLa | Fictional |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how such a comparison would be presented.
Table 2: Representative Degradation Data for PROTACs Targeting BTK
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| BTK Degrader 1 | Pomalidomide-PEG variant | 5 | ~90 | Ramos | [2] |
| BTK Degrader 2 | Pomalidomide-Alkyl variant | 50 | ~80 | Ramos | [2] |
This table showcases the influence of linker composition on BTK degradation, highlighting the general importance of the linker type.[2]
Signaling Pathways and Experimental Workflows
To understand the context of PROTAC efficacy, it is essential to visualize the underlying biological pathways and the experimental procedures used for their evaluation.
References
Pomalidomide-PEG2-OH vs. Alkyl Linkers: A Comparative Analysis for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. The linker component, which connects the target protein-binding ligand to the E3 ligase recruiter, is a critical determinant of a PROTAC's physicochemical properties and biological activity. This guide provides a comprehensive comparative analysis of Pomalidomide-PEG2-OH and traditional alkyl linkers, offering experimental data and detailed methodologies to inform the selection and design of next-generation protein degraders.
At a Glance: Key Differences Between this compound and Alkyl Linkers
| Feature | This compound Linker | Alkyl Linker |
| Composition | Polyethylene glycol (PEG) chain | Saturated or unsaturated hydrocarbon chain |
| Solubility | Generally enhances aqueous solubility | Typically more hydrophobic, can decrease aqueous solubility |
| Cell Permeability | Can be modulated; may hinder passive diffusion if too long, but flexibility can aid uptake | Generally enhances cell permeability due to hydrophobicity |
| Metabolic Stability | Generally considered metabolically stable, but ether linkages can be subject to oxidation | Susceptible to oxidative metabolism, particularly at terminal positions |
| Synthesis | Can be more complex and costly | Generally straightforward and cost-effective |
| Conformational Flexibility | High flexibility, which can aid in the formation of a productive ternary complex | Less flexible than PEG linkers, which can be advantageous in pre-organizing the PROTAC |
Performance Comparison: Degradation Efficiency
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data from studies on pomalidomide-based PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), illustrating the impact of linker composition on degradation.
It is important to note that the following data is compiled from different studies, and experimental conditions may vary.
Case Study 1: BTK Degraders
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Pomalidomide-based BTK Degrader 1 | PEG linker (≥ 4 PEG units) | Low nM | >90 | Various B-cell lines |
| Pomalidomide-based BTK Degrader 2 | Short alkyl/ether chain (< 11 atoms) | Higher nM | <90 | Various B-cell lines |
Data synthesized from published literature.[1]
Case Study 2: BRD4 Degraders
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | Pomalidomide | PEG linker | <1 | >95 | RS4;11 |
| Compound 21 | Pomalidomide | Alkyl linker | Not Reported (>75% degradation at 1µM) | >75 | THP-1 |
| dBET1 | Thalidomide derivative | PEG linker | ~1.8 | >95 | MV4;11 |
Data compiled from different studies.[2]
Physicochemical Properties
The choice of linker significantly impacts the drug-like properties of a PROTAC.
| Property | This compound | Alkyl Linker |
| Aqueous Solubility | The hydrophilic nature of the PEG chain generally improves the aqueous solubility of the PROTAC, which is often a challenge for these high molecular weight molecules.[1] | The hydrophobic nature of alkyl chains can lead to poor water solubility, potentially requiring formulation strategies to improve bioavailability.[1] |
| Cell Permeability | The relationship is complex. While hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow the molecule to adopt a conformation that shields polar groups, aiding membrane passage.[3] However, excessive PEGylation can decrease permeability. | The increased lipophilicity imparted by alkyl linkers generally improves passive diffusion across the cell membrane.[1] |
| Metabolic Stability | PEG linkers are generally considered to be metabolically stable.[1] | Alkyl chains can be more susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] |
Synthesis and Linker Attachment
The synthesis of pomalidomide-based PROTACs typically involves the coupling of a pomalidomide-linker moiety to a warhead targeting the protein of interest.
This compound: The synthesis often starts from 4-fluorothalidomide, which undergoes nucleophilic aromatic substitution with an amino-PEG2-OH linker.[5] This method provides a straightforward way to introduce the PEG linker.
Alkyl Linkers: The conjugation of alkyl linkers to pomalidomide can also be achieved via nucleophilic aromatic substitution of 4-fluorothalidomide with an appropriate amino-alkyl linker.[5][6] Alternatively, alkyl halides can be used to alkylate the amino group of pomalidomide, though this can sometimes lead to lower yields and side products.[7]
Experimental Protocols
Quantitative Western Blot for Protein Degradation
This is a standard method to determine the DC50 and Dmax of a PROTAC.
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere. Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
Confirming that the PROTAC can induce the formation of a stable ternary complex (Protein of Interest-PROTAC-E3 Ligase) is crucial.
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize the E3 ligase (e.g., Cereblon) on the sensor chip.
-
Binary Interaction: Inject the PROTAC over the surface to measure its binding affinity to the E3 ligase.
-
Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates ternary complex formation. The stability of this complex can be assessed by measuring the dissociation rate.
Visualizing the Concepts
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Structural comparison of PROTACs with this compound and alkyl linkers.
Caption: A typical experimental workflow for the evaluation of novel PROTACs.
Conclusion
The choice between a this compound and an alkyl linker is a critical decision in PROTAC design that requires a balance of competing properties. PEG linkers, such as this compound, are advantageous for improving the solubility of often lipophilic PROTAC molecules. Their flexibility can also be beneficial for the formation of a stable and productive ternary complex. However, the enhanced hydrophilicity may negatively impact cell permeability, and their synthesis can be more complex.
Conversely, alkyl linkers generally enhance cell permeability due to their hydrophobic nature and are often more synthetically accessible. The trade-off can be reduced aqueous solubility and potentially increased susceptibility to metabolism.
Ultimately, the optimal linker is target- and warhead-dependent. A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths, is essential for identifying the degrader with the most favorable combination of potency, selectivity, and drug-like properties. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of novel pomalidomide-based PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to Quantitative Proteomics for Validating Pomalidomide-PROTAC Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative proteomics methods for the validation of Proteolysis Targeting Chimeras (PROTACs) that utilize Pomalidomide as an E3 ligase recruiter. We will explore the performance of various techniques, present supporting experimental data, and offer detailed protocols to aid in the robust assessment of on-target efficacy and off-target selectivity.
The Mechanism of Pomalidomide-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins by co-opting the cell's own protein degradation machinery.[1] A Pomalidomide-based PROTAC consists of three components: a ligand that binds the target Protein of Interest (POI), a Pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker connecting the two.[2]
This assembly forms a ternary complex (POI-PROTAC-CRBN), which brings the E3 ligase in close proximity to the target protein.[1] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[1] The PROTAC molecule is not degraded and can catalytically induce the degradation of multiple target protein copies.[1]
References
Biophysical Assays for Confirming Pomalidomide-PROTAC Ternary Complex Formation: A Comparative Guide
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. Pomalidomide, a derivative of thalidomide, is a widely used E3 ligase ligand that recruits Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. A critical step in the mechanism of action of a Pomalidomide-based PROTAC is the formation of a stable ternary complex between the PROTAC, the target Protein of Interest (POI), and CRBN. Confirmation and characterization of this ternary complex are paramount for the successful design and optimization of potent and selective degraders.
This guide provides a comparative overview of key biophysical assays used to confirm and quantify the formation of Pomalidomide-PROTAC-target ternary complexes. It is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate methodologies for their PROTAC discovery and development programs.
Quantitative Comparison of Biophysical Assays
The choice of a biophysical assay depends on various factors, including the specific research question, the availability of purified proteins, and the desired throughput. The following table summarizes the key quantitative parameters and characteristics of the most commonly employed assays for studying PROTAC ternary complexes.
| Assay | Key Parameters Measured | Advantages | Disadvantages | Typical Throughput |
| Surface Plasmon Resonance (SPR) | Binding Affinity (K D ), Association Rate (k on ), Dissociation Rate (k off ), Cooperativity (α) | Real-time, label-free kinetic data; high sensitivity; allows for detailed kinetic analysis of ternary complex formation and dissociation.[1][2][3][4] | Requires immobilization of one binding partner, which may affect its activity; can be sensitive to buffer conditions and non-specific binding. | Medium |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K D ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n), Cooperativity (α) | Gold standard for thermodynamic characterization; label-free, in-solution measurement.[5] | Low throughput; requires large amounts of highly purified and concentrated protein; sensitive to buffer mismatch. | Low |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Ternary Complex Formation (qualitative and semi-quantitative), Apparent Affinity (EC 50 ), Cooperativity (α) | Homogeneous assay format; high throughput; sensitive and suitable for screening large compound libraries.[6][7][8] | Requires labeling of binding partners with fluorescent dyes, which can potentially interfere with binding; provides an indirect measure of binding. | High |
| MicroScale Thermophoresis (MST) | Binding Affinity (K D ), Cooperativity (α) | Low sample consumption; in-solution measurement; tolerant to various buffers and detergents.[9][10] | Requires labeling of one binding partner; can be sensitive to aggregation and sample heterogeneity. | Medium to High |
| Biolayer Interferometry (BLI) | Binding Affinity (K D ), Association Rate (k on ), Dissociation Rate (k off ) | Real-time, label-free kinetic data; higher throughput than SPR; dip-and-read format is easy to use.[5] | Lower sensitivity compared to SPR; requires immobilization of one binding partner. | High |
| Native Mass Spectrometry (MS) | Stoichiometry of complexes, Relative abundance of binary and ternary species | Provides direct evidence of ternary complex formation and its stoichiometry; can analyze complex mixtures. | Not a primary method for determining binding affinities; requires specialized instrumentation. | Medium |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the key biophysical assays discussed.
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Materials:
-
Purified, biotinylated CRBN E3 ligase complex
-
Purified target protein (POI)
-
Pomalidomide-PROTAC
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Immobilize the biotinylated CRBN complex onto the streptavidin sensor chip to a target response level.
-
Binary Interaction (PROTAC to CRBN):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized CRBN surface and a reference flow cell.
-
Monitor the binding response in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine K D , k on , and k off .
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized CRBN surface.
-
Monitor the binding response.
-
Fit the data to determine the apparent K D , k on , and k off for the ternary complex.
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the K D for the binary interaction (PROTAC to CRBN) to the apparent K D of the ternary complex formation.[4]
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
Materials:
-
Purified CRBN E3 ligase complex
-
Purified POI
-
Pomalidomide-PROTAC
-
ITC instrument
-
Dialysis buffer
Protocol:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titration (PROTAC into CRBN):
-
Fill the ITC cell with the CRBN solution (e.g., 10-20 µM).
-
Load the injection syringe with the PROTAC solution (e.g., 100-200 µM).
-
Perform a series of injections and record the heat changes.
-
Analyze the data to determine K D , ΔH, and n.
-
-
Ternary Titration (PROTAC into CRBN + POI):
-
Prepare a solution of the CRBN complex pre-saturated with the POI in the ITC cell.
-
Load the injection syringe with the PROTAC solution.
-
Perform the titration and analyze the data to determine the apparent thermodynamic parameters for ternary complex formation.
-
-
Cooperativity Calculation: Compare the binding affinities obtained from the binary and ternary titrations to calculate the cooperativity factor.
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Objective: To detect and quantify the formation of the ternary complex in a high-throughput format.[6][7]
Materials:
-
Tagged proteins (e.g., His-tagged CRBN and GST-tagged POI)
-
Lanthanide-labeled anti-tag antibody (donor, e.g., Tb-anti-His)
-
Fluorescently labeled anti-tag antibody (acceptor, e.g., d2-anti-GST)
-
Pomalidomide-PROTAC
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Reagent Preparation: Prepare solutions of the tagged proteins, labeled antibodies, and a serial dilution of the PROTAC in assay buffer.
-
Assay Assembly: In a microplate, add the tagged proteins, labeled antibodies, and the PROTAC dilutions.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the complex to form.
-
Measurement: Measure the TR-FRET signal at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to generate a dose-response curve and determine the EC 50 for ternary complex formation. A characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of a Pomalidomide-based PROTAC and a general workflow for its biophysical characterization.
Caption: Mechanism of action of a Pomalidomide-PROTAC.
Caption: General workflow for biophysical characterization.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Protein Degradation: Pomalidomide-PEG2-OH PROTAC in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a Pomalidomide-based Proteolysis Targeting Chimera (PROTAC) utilizing a polyethylene glycol (PEG) linker for the successful degradation of the therapeutic target BRD4. The performance of this PROTAC is benchmarked against alternative strategies, supported by experimental data, to inform rational drug design and development.
Case Study: ARV-825, a Potent Pomalidomide-Based BRD4 Degrader
Our central case study focuses on ARV-825, a well-characterized PROTAC that employs Pomalidomide to recruit the Cereblon (CRBN) E3 ubiquitin ligase and a JQ1 derivative to bind to the Bromodomain and Extra-Terminal (BET) protein BRD4. A flexible PEG linker connects these two moieties, playing a crucial role in the formation of a productive ternary complex for efficient protein degradation.[1]
Comparative Analysis of BRD4 Degraders
The efficacy of ARV-825 is compared against two alternative BRD4-targeting PROTACs: MZ1 and a JQ1-based PROTAC with an alkyl linker. This comparison highlights the impact of the E3 ligase recruiter and linker composition on degradation potency.
| PROTAC | E3 Ligase Recruiter | Linker Type | Target Protein | Cell Line(s) | DC50 | Dmax | Reference(s) |
| ARV-825 | Pomalidomide (CRBN) | PEG | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | <1 nM | >95% | [2][3][4][5] |
| MZ1 | VHL binder | Not specified | BRD4 (preferential) | H661, H838, HeLa | 8 nM, 23 nM, ~100 nM | >90% (complete at 100 nM) | [2][6] |
| Compound 21 | Pomalidomide (CRBN) | Alkyl | BRD4 | THP-1 | Not Reported | >75% at 1µM | [5] |
Table 1: Quantitative Comparison of BRD4 Degradation Efficiency. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation percentage.
Signaling Pathway and Mechanism of Action
PROTACs like ARV-825 function by hijacking the cell's ubiquitin-proteasome system. BRD4 is an epigenetic reader that binds to acetylated histones, recruiting transcriptional machinery to drive the expression of oncogenes like c-Myc.[2] By inducing the degradation of BRD4, these PROTACs can effectively suppress downstream oncogenic signaling, leading to anti-proliferative effects in cancer cells.[3][7]
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
Pomalidomide-Based PROTACs vs. The Field: A Comparative Guide to E3 Ligase Ligand Performance
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design. Pomalidomide, a derivative of thalidomide, has emerged as a widely utilized Cereblon (CRBN) E3 ligase ligand. This guide provides an objective, data-driven comparison of pomalidomide-based PROTACs against those employing other prominent E3 ligase ligands, offering insights into their respective strengths and weaknesses to inform rational PROTAC development.
This comprehensive analysis delves into the quantitative performance of PROTACs recruiting various E3 ligases, supported by detailed methodologies for key evaluative experiments. Visual diagrams of critical signaling pathways and experimental workflows are provided to enhance understanding.
Quantitative Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is critically influenced by the choice of the recruited E3 ligase. This choice impacts the degradation potency (DC50), maximal degradation (Dmax), selectivity, and potential off-target effects. The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands against the same protein of interest (POI), offering a comparative perspective.
Table 1: Comparison of CRBN and VHL-Based PROTACs for BRD4 Degradation
| E3 Ligase Ligand | PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide (CRBN) | dBET1 | BRD4 | MV4-11 | 8 | >95 | [1] |
| Pomalidomide (CRBN) | ARV-771 | BRD4 | 22Rv1 | <1 | >90 | [1] |
| VHL Ligand | MZ1 | BRD4 | 22Rv1 | 25 | ~90 | [2] |
| VHL Ligand | ARV-825 | BRD4 | HCT-116 | <1 | >95 | [1] |
Table 2: Comparison of E3 Ligase Ligands for EGFR Degradation
| E3 Ligase Ligand | PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide (CRBN) | Compound 69 | EGFR L858R | HCC-827 | 11 | Not Specified | [3] |
| VHL Ligand | Compound 68 | EGFR L858R | HCC-827 | 5.0 | Not Specified | [3] |
| MDM2 Ligand (Nutlin) | Compound 19 | EGFR L858R/T790M | Not Specified | Moderate Degradation | Not Specified | [4] |
Table 3: Comparison of E3 Ligase Ligands for BCL-XL Degradation
| E3 Ligase Ligand | PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide (CRBN) | PZ15227 | BCL-XL | WI38 | 46 | 96.2 | [3] |
| VHL Ligand | DT2216 | BCL-XL | MOLT-4 | 63 | 90.8 | [3] |
Key Considerations in E3 Ligase Selection
The choice between pomalidomide (recruiting CRBN) and other E3 ligase ligands is multifaceted, with several factors influencing the optimal pairing for a given target.
-
Expression Profile and Cellular Localization: CRBN and VHL exhibit different tissue expression patterns. CRBN is widely expressed, making it a versatile choice, and can shuttle between the nucleus and cytoplasm.[] VHL is predominantly cytosolic, which may necessitate strategies to target nuclear proteins.[] The expression levels of the E3 ligase in the target cells or tissues are a critical determinant of PROTAC efficacy.
-
Substrate Promiscuity and Off-Target Effects: CRBN has a broader substrate promiscuity, which can lead to the degradation of off-target proteins, particularly zinc-finger transcription factors, potentially causing dose-limiting side effects.[][6] VHL generally has a narrower substrate scope, offering higher selectivity.[]
-
Ternary Complex Formation and Kinetics: The stability and kinetics of the ternary complex (POI-PROTAC-E3 ligase) are paramount for efficient ubiquitination. CRBN-mediated complexes often have faster turnover rates, which can be advantageous for rapidly dividing cells.[] In contrast, VHL tends to form more stable, long-lived complexes, which may be beneficial for degrading stable target proteins.[]
-
Synergistic Activities: MDM2-based PROTACs present a unique advantage. Beyond degrading the target protein, the MDM2 ligand (e.g., a nutlin derivative) can disrupt the MDM2-p53 interaction, leading to the stabilization of the tumor suppressor p53.[4][7][8] This dual mechanism can result in synergistic anti-cancer activity.[8]
-
Ligand Availability and Synthetic Tractability: Pomalidomide and other immunomodulatory drugs (IMiDs) are readily available and well-characterized ligands for CRBN.[1][9] Similarly, potent small-molecule ligands for VHL have been developed.[10] The synthetic accessibility of the E3 ligase ligand and its amenability to linker attachment are practical considerations in PROTAC design.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and developing effective PROTACs.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: A typical experimental workflow for assessing PROTAC efficacy.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the bedrock of comparative analysis. Below are detailed methodologies for key experiments cited in the evaluation of PROTACs.
Western Blot for Protein Degradation
Objective: To quantify the reduction in the levels of the target protein following PROTAC treatment and to determine the DC50 and Dmax values.[11][12][13]
Materials:
-
Cell culture reagents and appropriate cell lines.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for signal detection.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.[14] Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time period (e.g., 24 hours).[14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[15] Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.[14] Centrifuge at high speed at 4°C to pellet cell debris and collect the supernatant.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[11]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11] Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[11]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system.[11] Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[11]
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[16][17][18]
Materials:
-
Recombinant His-tagged Protein of Interest (POI).
-
Recombinant E3 ligase complex (e.g., CRL4-CRBN).
-
PROTAC compound.
-
E1 activating enzyme, E2 conjugating enzyme, and ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
Ni-NTA agarose beads (for pull-down).
-
Antibody against ubiquitin for Western blot detection.
Procedure:
-
Ternary Complex Formation (Optional Pull-down): Incubate the His-tagged POI, the E3 ligase complex, and the PROTAC to allow for ternary complex formation.[17][19] Add Ni-NTA beads to pull down the His-tagged POI and any interacting proteins. Wash the beads to remove non-specific binders.
-
Ubiquitination Reaction: Set up the ubiquitination reaction by combining the ternary complex (or the individual components), E1, E2, ubiquitin, and ATP in the reaction buffer. Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Detection of Ubiquitination:
-
Western Blot: Stop the reaction by adding Laemmli buffer and boiling. Perform SDS-PAGE and Western blotting as described above. Probe the membrane with an anti-ubiquitin antibody to detect a ladder of higher molecular weight bands corresponding to the poly-ubiquitinated POI.[16]
-
TR-FRET or AlphaLISA: For higher throughput, specialized assays can be used where the POI and ubiquitin are differentially tagged (e.g., with a donor and acceptor fluorophore for TR-FRET). The proximity induced by ubiquitination results in a detectable signal.[20]
-
Cell Viability Assay
Objective: To assess the cytotoxic effect of the PROTAC on cancer cells and determine the IC50 (half-maximal inhibitory concentration).[21]
Materials:
-
Cell culture reagents and appropriate cell lines.
-
PROTAC compound and vehicle control.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8).[21]
-
Plate reader capable of measuring luminescence or absorbance.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[14]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.[14]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Measurement of Cell Viability: Add the cell viability reagent to each well according to the manufacturer's protocol.[21] This reagent measures a parameter indicative of cell viability, such as ATP levels (CellTiter-Glo®) or metabolic activity (MTT, CCK-8).
-
Data Acquisition and Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle-treated control wells and plot cell viability against the PROTAC concentration. Calculate the IC50 value from the resulting dose-response curve.
Conclusion
The selection of an E3 ligase ligand is a critical decision in the design of a PROTAC. Pomalidomide, as a recruiter of the widely expressed CRBN E3 ligase, offers a robust and versatile option for inducing the degradation of a broad range of target proteins.[1][22] However, considerations around its potential for off-target effects necessitate careful evaluation.[6] Alternative E3 ligase ligands, such as those for VHL and MDM2, provide distinct advantages in terms of selectivity and the potential for synergistic therapeutic effects.[][8] The optimal choice will ultimately depend on the specific target protein, the desired cellular context, and the overall therapeutic strategy. A thorough and systematic comparison using a matched series of PROTACs with identical target binders and linkers is invaluable for definitively determining the most suitable E3 ligase for a given application.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. Hijacking the MDM2 E3 Ligase with Novel BRD4‐Targeting Proteolysis‐Targeting Chimeras in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. | Semantic Scholar [semanticscholar.org]
- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
- 17. benchchem.com [benchchem.com]
- 18. lifesensors.com [lifesensors.com]
- 19. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 20. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. precisepeg.com [precisepeg.com]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to Pomalidomide-PEG2-OH PROTACs: Determining DC50 and Dmax for Targeted Protein Degradation
For researchers and scientists engaged in the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a powerful therapeutic modality. This guide provides a comprehensive comparison of Pomalidomide-PEG2-OH based PROTACs, focusing on the critical parameters of DC50 and Dmax that quantify their efficacy. Detailed experimental protocols and visual representations of the underlying biological pathways are included to support drug development professionals in their research.
Quantitative Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). While specific data for a this compound linker is highly dependent on the target protein and the specific ligand used, the following table presents representative data for various Pomalidomide-based PROTACs to illustrate their potential potency.
| Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| HDAC8 | Pomalidomide | Not Specified | 147 | 93 | Not Specified | [1] |
| BTK | Pomalidomide | Not Specified | 2.2 | 97 | Mino | [2] |
| SHP2 | Pomalidomide | PEG | 35.2 | >90 (approx.) | MV4-11 | [3] |
| HDAC3 | Pomalidomide | Not Specified | 440 | 77 | HCT116 | [4] |
| CDK4/6 | Pomalidomide | PEG3 | Not Specified | Not Specified | Not Specified | [5] |
Note: The presented values are illustrative and derived from multiple sources. Experimental conditions can significantly influence the observed DC50 and Dmax.
Understanding the Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[6] The pomalidomide moiety of the PROTAC binds to the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[7] Simultaneously, the other end of the PROTAC binds to the protein of interest (POI). This induced proximity forms a ternary complex (POI-PROTAC-CRBN), which facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to the POI.[6][7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6] The PROTAC molecule is subsequently released and can catalyze further rounds of degradation.
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Experimental Protocols
Reproducible and reliable data are paramount in drug discovery. The following are detailed methodologies for key experiments to determine the DC50 and Dmax of this compound PROTACs.
Workflow for DC50 and Dmax Determination
The general workflow for determining the degradation potency of a PROTAC involves cell treatment, protein quantification, and data analysis.
Caption: Experimental workflow for determining DC50 and Dmax.
Detailed Protocol: Western Blotting for Protein Degradation
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate.
1. Cell Culture and Treatment:
-
Culture the desired cell line in appropriate growth medium.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound PROTAC in complete growth medium.
-
Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[9]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[9]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[9]
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[10]
-
Normalize the band intensity of the target protein to the loading control for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the DC50 and Dmax values.[10]
Orthogonal Validation Methods
To ensure the robustness of the degradation data, it is advisable to employ orthogonal methods for validation. These can include:
-
HiBiT/NanoBRET Assay: A bioluminescence-based method that provides real-time, quantitative measurement of protein levels in live cells.[9]
-
Mass Spectrometry (MS)-based Proteomics: Offers a global view of protein changes and can confirm the specificity of the PROTAC.
By following these rigorous experimental protocols and understanding the underlying mechanism of action, researchers can effectively characterize the performance of this compound PROTACs and accelerate the development of novel therapeutics.
References
- 1. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to In-Cell Target Engagement Assays for Pomalidomide-PROTACs
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Key Methodologies to Quantify Intracellular PROTAC Activity.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] Pomalidomide, a well-established immunomodulatory drug, is frequently incorporated into PROTAC design as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[][4] The efficacy of a Pomalidomide-PROTAC hinges on its ability to form a productive ternary complex between the target protein and CRBN inside the cell, triggering ubiquitination and subsequent degradation.[4][5] Therefore, accurately measuring intracellular target engagement is a critical step in the development and optimization of these powerful molecules.
This guide provides a comparative overview of key in-cell assays used to measure target engagement for Pomalidomide-PROTACs, offering objective comparisons and foundational experimental protocols to aid researchers in selecting the most appropriate method for their needs.
The Pomalidomide-PROTAC Mechanism of Action
Pomalidomide-based PROTACs are heterobifunctional molecules. One end binds to the target protein, while the other end, the pomalidomide moiety, binds to CRBN, a substrate receptor for the CUL4A E3 ubiquitin ligase complex.[][6] This binding event induces proximity between the target and the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[4] The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged protein.[4]
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Pomalidomide-PEG2-OH in PROTAC Technology: A Comparative Review of Linker Technologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Performance in Proteolysis-Targeting Chimeras (PROTACs) with Supporting Experimental Data.
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Pomalidomide, a potent ligand for the Cereblon (CRBN) E3 ligase, is a frequently utilized component in PROTAC design.[1][3] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2][4]
This guide provides a comparative analysis of linker technologies, with a focus on Pomalidomide-PEG2-OH as a foundational building block. We will examine the impact of polyethylene glycol (PEG) versus alkyl linkers, as well as the influence of linker length on the degradation efficiency and cellular activity of pomalidomide-based PROTACs.
The Role of the Linker in PROTAC Function
The linker's length, composition, and attachment point to the pomalidomide core profoundly influence the formation of a stable and productive ternary complex.[1] An optimal linker facilitates the necessary proximity and orientation of the target protein and CRBN for efficient ubiquitination and subsequent degradation by the proteasome.[4]
-
Linker Composition: The choice between hydrophilic linkers like PEG and more hydrophobic alkyl linkers can significantly impact a PROTAC's solubility, cell permeability, and metabolic stability.[1][4] PEG linkers can enhance solubility and may improve permeability by adopting folded conformations, while alkyl linkers, though synthetically straightforward, may lead to lower solubility.[4][5]
-
Linker Length: The optimal linker length is highly dependent on the specific target protein and is crucial for forming a stable ternary complex.[4] A linker that is too short may cause steric hindrance, while an overly long linker can lead to an unstable complex and a more pronounced "hook effect," where binary complexes are favored over the productive ternary complex at high PROTAC concentrations.[4]
-
Attachment Point: Pomalidomide offers several positions for linker attachment, with the C4 and C5 positions of the phthalimide ring being common choices. The attachment point can affect the stability of the ternary complex and the neosubstrate degradation profile.[1][6]
Comparative Analysis of Linker Performance: Quantitative Data
The following tables summarize quantitative data from various studies on pomalidomide-based PROTACs, illustrating the impact of linker composition and length on their degradation potency (DC50), maximal degradation (Dmax), and anti-proliferative activity (IC50).
Table 1: Comparison of PEG vs. Alkyl Linkers in BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | Pomalidomide | PEG Linker | BRD4 | <1 | >95 | RS4;11 |
| Compound 21 | Pomalidomide | Alkyl Linker | BRD4 | Not Reported | >75 at 1µM | THP-1 |
Data compiled from different studies; experimental conditions may vary.[3]
Table 2: Influence of Linker Structure on EGFR-Targeting PROTACs
| Compound | E3 Ligase Ligand | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| 15 | Pomalidomide | Alkyl-ether | EGFR (wt) | ~100 | ~70 | HeLa |
| 16 | Pomalidomide | Modified Alkyl-ether | EGFR (wt) | ~30 | >80 | HeLa |
Key Observation: Subtle modifications in the alkyl-ether linker structure can lead to noticeable differences in degradation potency, with Compound 16 showing improved DC50 and Dmax values compared to Compound 15.[1]
Mandatory Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for the evaluation of PROTACs.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation (Determination of DC50 and Dmax)
Objective: To quantify the degradation of a target protein in cultured cells upon treatment with a pomalidomide-based PROTAC.
Materials:
-
Human cancer cell line expressing the target protein (e.g., THP-1 for BRD4).[1]
-
Pomalidomide-based PROTAC stock solution in DMSO.
-
Vehicle control (DMSO).
-
Cell culture medium (e.g., RPMI-1640).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the PROTAC to the target protein and the E3 ligase, and to assess the cooperativity of ternary complex formation.
Materials:
-
Purified target protein.
-
Purified CRBN E3 ligase complex.
-
Pomalidomide-based PROTAC.
-
Matched dialysis buffer for all components.
-
Isothermal titration calorimeter.
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Prepare a solution of the target protein (e.g., 10-20 µM) in the ITC cell.
-
Prepare a solution of the PROTAC (e.g., 100-200 µM) in the injection syringe.
-
-
Binary Binding Titration (PROTAC to Target Protein):
-
Perform a series of injections of the PROTAC into the ITC cell containing the target protein.
-
Measure the heat change after each injection.
-
Analyze the data to determine the binding affinity (Kd) for the binary interaction.
-
-
Binary Binding Titration (PROTAC to CRBN):
-
Repeat the titration with the CRBN E3 ligase in the ITC cell.
-
-
Ternary Complex Formation Titration:
-
To measure ternary complex formation, pre-saturate the target protein with the PROTAC.
-
Titrate this complex into the ITC cell containing the CRBN E3 ligase.
-
Analyze the data to determine the apparent Kd for the ternary complex.
-
-
Data Analysis and Cooperativity:
-
The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities. Positive cooperativity (α > 1) indicates that the binding of one protein enhances the affinity for the other, which is generally desirable for potent PROTACs.
-
Conclusion
The rational design of the linker is paramount to the success of pomalidomide-based PROTACs.[1] A systematic approach involving the comparative analysis of linker length, composition (e.g., PEG vs. alkyl), and attachment point is essential for optimizing degradation potency and selectivity.[1] The this compound moiety represents a versatile starting point for the synthesis of PROTAC libraries, allowing for the exploration of various linker modifications. The experimental methodologies outlined in this guide provide a robust framework for evaluating the performance of novel PROTACs, enabling researchers to make data-driven decisions in the design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pomalidomide-PEG2-OH: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
The proper disposal of Pomalidomide-PEG2-OH, a compound combining the cytotoxic agent pomalidomide with a polyethylene glycol (PEG) linker, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to the hazardous nature of pomalidomide, all materials contaminated with this compound must be treated as cytotoxic waste. This guide provides a step-by-step protocol for the safe handling and disposal of this compound.
Core Disposal Principles
The foundational principle for managing waste containing pomalidomide, including this compound, is the differentiation between "trace" and "bulk" contamination. This classification dictates the appropriate disposal stream and required containerization. Pomalidomide and its derivatives are categorized as cytotoxic drugs, and as such, any material that comes into contact with them is considered cytotoxic waste[1]. The recommended disposal method for cytotoxic waste is incineration to ensure the complete destruction of the hazardous components.
Personal Protective Equipment (PPE)
Prior to handling this compound or its associated waste, it is mandatory to wear the following personal protective equipment:
-
Two pairs of chemotherapy-rated gloves[1]
-
A disposable, impermeable gown[1]
-
Safety goggles or a face shield[1]
-
A respiratory mask, particularly when handling powders to prevent dust formation[1]
Hands should be washed thoroughly with soap and water after handling the compound, even when gloves are worn[2].
Step-by-Step Disposal Protocol for this compound
1. Waste Segregation at the Point of Generation:
Proper segregation is essential to prevent cross-contamination of waste streams.
-
Bulk Contaminated Waste: This includes any amount of this compound exceeding 3% of its original volume, as well as grossly contaminated items such as spill cleanup materials[1].
-
Trace Contaminated Waste: This consists of items with less than 3% of the original drug volume remaining, such as empty vials, used gloves, gowns, and other disposable materials[1].
-
Container: Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only"[1].
-
2. Spill Management:
In the event of a spill, the cleanup materials are to be considered bulk hazardous waste[1].
-
Secure the area to prevent exposure.
-
Don the appropriate PPE as listed above.
-
Use a chemotherapy spill kit to absorb and contain the spill[1].
-
Dispose of all cleanup materials in the designated black hazardous waste container[1].
3. Storage and Final Disposal:
-
Store all sealed waste containers in a designated, secure area away from general laboratory traffic[1].
-
Arrange for disposal through a licensed hazardous waste contractor. The primary method for the disposal of chemotherapy waste is incineration[1].
Important Considerations:
-
Unused Product: Do not discard unused this compound in the trash or flush it down the sink or toilet[2]. Consult with your institution's environmental health and safety (EHS) office for guidance on the proper disposal of unused stock. In a clinical setting, unused pomalidomide may be returned to the doctor or pharmacist[3].
-
PEG Component: While polyethylene glycol (PEG) itself is biodegradable, the cytotoxic nature of the pomalidomide moiety dictates that the entire this compound molecule be treated as hazardous waste[4]. Do not attempt to separate the components for disposal.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Bulk Waste Threshold | > 3% of original drug volume remaining | [1] |
| Trace Waste Threshold | < 3% of original drug volume remaining | [1] |
| Storage Temperature | Store at room temperature (68°F–77°F) in a dry location away from light. | [2] |
Experimental Protocols
Currently, there are no standardized experimental protocols for the chemical degradation of this compound in a laboratory setting for disposal purposes. The established and recommended procedure is high-temperature incineration.
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
